GSK 525768A
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQFGUYHFJNHI-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680634 | |
| Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260530-25-3 | |
| Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Function of GSK525768A: A Comprehensive Technical Guide to its Role as a Negative Control in BET Bromodomain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
GSK525768A is a crucial research tool in the field of epigenetics, specifically in the study of Bromodomain and Extra-Terminal (BET) proteins. It is the synthetically derived (R)-enantiomer of the potent BET inhibitor, GSK525762A (also known as I-BET762). The primary and critical function of GSK525768A is to serve as an inactive negative control in experiments investigating the effects of its active counterpart. Due to its stereochemical configuration, GSK525768A does not exhibit significant binding to BET bromodomains and therefore lacks the biological activity of GSK525762A.[1] This property makes it an indispensable tool for distinguishing on-target effects of BET inhibition from off-target or non-specific cellular responses.
Core Principles of Application
The use of GSK525768A is foundational to the rigorous validation of experimental findings related to BET inhibitors. By comparing the cellular or in vivo effects of GSK525762A with the lack of effects from GSK525768A, researchers can confidently attribute observed biological outcomes to the specific inhibition of BET proteins. This control is essential for:
-
Validating On-Target Activity: Demonstrating that the biological effects of GSK525762A are due to its interaction with BET bromodomains and not some other unforeseen mechanism.
-
Identifying Off-Target Effects: Any biological response observed with GSK525762A but not with GSK525768A can be more definitively linked to BET inhibition. Conversely, effects seen with both compounds might indicate an off-target mechanism or a general compound-related cellular stress response.
-
Elucidating Downstream Signaling Pathways: By confirming that a signaling pathway is modulated by GSK525762A but not by GSK525768A, researchers can map the specific downstream consequences of BET protein inhibition.
Quantitative Data Summary
The differential activity between GSK525762A and its inactive enantiomer, GSK525768A, has been quantified in various biochemical and cellular assays. The following tables summarize key data from foundational studies, highlighting the potent activity of GSK525762A and the inert nature of GSK525768A.
Table 1: Biochemical Activity of GSK525762A and GSK525768A against BET Bromodomains
| Compound | Target | Assay Type | IC50 (nM) |
| GSK525762A | BRD2 | TR-FRET | 35 |
| GSK525762A | BRD3 | TR-FRET | 27 |
| GSK525762A | BRD4 | TR-FRET | 58 |
| GSK525768A | BRD2, BRD3, BRD4 | TR-FRET | >100,000 |
Data sourced from Nicodeme et al., 2010, Nature (Supplementary Information).
Table 2: Cellular Activity of GSK525762A and GSK525768A on Cytokine Release in Lipopolysaccharide (LPS)-stimulated Human Monocytes
| Compound | Cytokine | IC50 (nM) |
| GSK525762A | IL-6 | 200 |
| GSK525762A | TNF-α | 400 |
| GSK525762A | MCP-1 | 200 |
| GSK525768A | IL-6 | >50,000 |
| GSK525768A | TNF-α | >50,000 |
| GSK525768A | MCP-1 | >50,000 |
Data sourced from Nicodeme et al., 2010, Nature (Supplementary Information).
Key Experimental Protocols
The following are detailed methodologies for key experiments where GSK525768A is used as a negative control to validate the on-target effects of GSK525762A.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This assay quantitatively measures the binding affinity of compounds to BET bromodomains.
Methodology:
-
Reagents:
-
Recombinant human BET bromodomain proteins (BRD2, BRD3, BRD4).
-
Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16.
-
Europium cryptate-labeled streptavidin (donor fluorophore).
-
XL665-labeled anti-6xHis antibody (acceptor fluorophore).
-
GSK525762A and GSK525768A serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
Add assay buffer, BET bromodomain protein, and biotinylated histone peptide to a 384-well plate.
-
Add serially diluted compounds (GSK525762A or GSK525768A) or DMSO (vehicle control).
-
Incubate at room temperature for 30 minutes.
-
Add a pre-mixed solution of europium-streptavidin and XL665-anti-6xHis antibody.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 337 nm.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cytokine Release Assay in Primary Human Monocytes
This assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines in immune cells.
Methodology:
-
Cell Culture:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by adherence or magnetic bead selection.
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
-
Procedure:
-
Plate monocytes in a 96-well plate and allow them to adhere.
-
Pre-treat cells with serially diluted GSK525762A, GSK525768A, or DMSO for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α, MCP-1) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cytokine concentrations to the vehicle control.
-
Plot the percentage of inhibition against compound concentration and determine the IC50 values.
-
Chromatin Immunoprecipitation (ChIP) followed by Quantitative PCR (ChIP-qPCR)
This technique is used to determine if a BET inhibitor displaces BET proteins from specific gene promoters.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells (e.g., macrophages) with GSK525762A, GSK525768A, or DMSO for a specified time (e.g., 2-4 hours).
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for a BET protein (e.g., BRD4) or a control IgG.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a spin column kit.
-
Perform quantitative PCR using primers specific for the promoter regions of target genes known to be regulated by BET proteins (e.g., IL-6 promoter).
-
Analyze the results using the percent input method.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
The Role of GSK525768A as a Negative Control in BET Bromodomain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic research, particularly in the study of Bromodomain and Extra-Terminal (BET) proteins, the use of precise and reliable controls is paramount to the validity of experimental outcomes. GSK525768A has emerged as a critical tool in this domain, serving as an inactive negative control for its potent enantiomer, the BET inhibitor I-BET762 (also known as GSK525762A or molibresib). This technical guide provides an in-depth overview of GSK525768A, its mechanism of inaction, and its application in key experimental protocols, supported by quantitative data and visual workflows to aid researchers in their study design and data interpretation.
The Critical Role of a Negative Control
A negative control is an essential component of a well-designed experiment, providing a baseline to confirm that the observed effects are due to the experimental treatment and not other variables.[1][2] In the context of BET protein inhibition, GSK525768A serves this purpose by being structurally almost identical to the active inhibitor I-BET762, but lacking its biological activity.[3] This allows researchers to distinguish the specific effects of BET protein inhibition from any potential off-target or non-specific effects of the chemical scaffold.
Mechanism of Action: A Tale of Two Enantiomers
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[4][5][6] They contain conserved bromodomains that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][6][7] This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of genes involved in inflammation, cell proliferation, and cancer.[4][7][8]
I-BET762 is a potent inhibitor of the BET family of proteins.[9][10] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of target genes.[9][11]
In stark contrast, GSK525768A is the inactive (R)-enantiomer of I-BET762.[3] Due to its stereochemistry, it does not fit into the acetyl-lysine binding pocket of the BET bromodomains and therefore exhibits no significant inhibitory activity against these proteins.[3] This lack of activity makes it an ideal negative control for experiments investigating the effects of I-BET762.
Quantitative Data: I-BET762 vs. GSK525768A
The differential activity of I-BET762 and the inactivity of GSK525768A can be quantitatively demonstrated through various biochemical and cellular assays. The following table summarizes key binding and inhibitory concentration data for I-BET762. While specific IC50 or Kd values for GSK525768A are often not reported due to its inactivity, it is consistently shown to have no significant effect at concentrations where I-BET762 is highly potent.
| Parameter | I-BET762 (GSK525762A) | GSK525768A | Reference |
| Target | BET Family Proteins (BRD2, BRD3, BRD4) | No significant activity against BET proteins | [3] |
| Mechanism of Action | Competitive inhibitor of acetyl-lysine binding to bromodomains | Inactive enantiomer, does not bind to bromodomains | [3][11] |
| IC50 (Displacement of tetra-acetylated H4 peptide) | ~35 nM | No significant activity | [7] |
| Kd (Binding to tandem bromodomains) | 50.5–61.3 nM | No significant activity | [7] |
Experimental Protocols: Utilizing GSK525768A as a Negative Control
The following are detailed methodologies for key experiments where GSK525768A is employed as a negative control to validate the specificity of I-BET762's effects.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where BET proteins are bound and to assess the effect of I-BET762 on this binding, using GSK525768A to control for non-specific effects.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human cancer cell line) to the desired density.
-
Treat cells with either I-BET762 (e.g., 1 µM), GSK525768A (e.g., 1 µM as a negative control), or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Harvest the cells, wash with ice-cold PBS, and lyse to release the nuclei.
-
Isolate the nuclei and resuspend in a lysis buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the BET protein of interest (e.g., anti-BRD4) or a negative control antibody (e.g., normal rabbit IgG).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a standard column-based kit.
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA (a sample of sheared chromatin that did not undergo immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the prepared libraries.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for the BET protein.
-
Compare the enrichment profiles between the I-BET762, GSK525768A, and DMSO treated samples to identify regions where I-BET762 specifically displaces the BET protein. The GSK525768A-treated sample should show a similar profile to the DMSO control.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of I-BET762 to its target BET proteins within intact cells, with GSK525768A serving as a negative control for binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells in sufficient numbers for multiple temperature points.
-
Treat cells with I-BET762 (e.g., 10 µM), GSK525768A (e.g., 10 µM), or DMSO for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction of the proteome from the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target BET protein (e.g., BRD4) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble target protein as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature for the I-BET762-treated sample compared to the DMSO and GSK525768A-treated samples indicates that I-BET762 has bound to and stabilized the target protein. The curve for GSK525768A should overlap with the DMSO control curve.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: BET Protein Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for ChIP-seq with Controls.
Caption: Experimental Workflow for CETSA with Controls.
Conclusion
GSK525768A is an indispensable tool for researchers studying the function and therapeutic potential of BET inhibitors. Its inactivity against BET proteins, in contrast to its potent enantiomer I-BET762, provides a rigorous negative control to ensure the specificity of experimental findings. By incorporating GSK525768A into experimental designs, scientists can confidently attribute the observed cellular and molecular effects to the targeted inhibition of the BET family of proteins, thereby advancing our understanding of their role in health and disease and facilitating the development of novel epigenetic therapies.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles | Semantic Scholar [semanticscholar.org]
- 5. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 7. Suppression of inflammation by a synthetic histone mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChIP Protocol | Proteintech Group [ptglab.com]
The Stereochemical Basis for the Inaction of GSK525768A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Abstract
GSK525768A, the (R)-enantiomer of the potent Bromodomain and Extra-Terminal domain (BET) family inhibitor GSK525762A (I-BET762 or molibresib), serves as a critical negative control in epigenetic research. Its mechanism of inaction is fundamentally rooted in its stereochemistry, which precludes effective binding to the acetyl-lysine recognition pockets of BET bromodomains. This technical guide delineates the core principles of this inaction by contrasting GSK525768A with its active (S)-enantiomer, I-BET762. We will explore the downstream signaling consequences of this stereochemical difference and detail the experimental protocols used to verify this lack of activity.
Core Mechanism of Inaction: A Tale of Two Enantiomers
The biological activity of the BET inhibitor I-BET762 stems from its ability to competitively bind to the acetyl-lysine (KAc) binding pockets of BET family proteins, primarily BRD2, BRD3, and BRD4.[1][2] This binding displaces these "reader" proteins from acetylated histones on chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes and pro-inflammatory genes, most notably MYC.[3][4]
GSK525768A, as the inactive enantiomer, fails to achieve this critical binding interaction.[1][5] While it shares the same chemical formula and connectivity of atoms as I-BET762, its three-dimensional arrangement is a mirror image. This specific spatial configuration prevents it from fitting snugly into the highly conserved KAc binding pocket of the BET bromodomains. The precise stereochemistry of the active (S)-enantiomer is essential for forming the necessary hydrogen bonds and other non-covalent interactions with key amino acid residues within the binding site.[5] Consequently, GSK525768A does not displace BET proteins from chromatin, and the downstream transcriptional signaling remains intact. This stark difference in activity makes GSK525768A an ideal negative control in experiments to ensure that the observed effects of I-BET762 are indeed due to on-target BET inhibition.[6]
Signaling Pathways: Unperturbed by GSK525768A
The primary signaling pathway affected by active BET inhibitors like I-BET762 is the transcriptional regulation of critical genes involved in cell proliferation and survival. A key target of this pathway is the MYC oncogene. The inaction of GSK525768A means this pathway remains unaltered.
Quantitative Data Summary
The disparity in the biological activity of GSK525768A and its active enantiomer, I-BET762, is starkly reflected in quantitative assays. While I-BET762 demonstrates potent inhibition of BET bromodomains in the nanomolar range, GSK525768A is reported to have no significant activity.[1][5]
| Compound | Target | Assay Type | Metric | Value | Reference |
| I-BET762 (GSK525762A) | BRD2 | H4Ac Peptide Displacement | IC50 | 32.5 nM | [4][7] |
| BRD3 | H4Ac Peptide Displacement | IC50 | 42.4 nM | [4][7] | |
| BRD4 | H4Ac Peptide Displacement | IC50 | 36.1 nM | [4][7] | |
| Prostate Cancer Cell Lines | Cell Growth | gIC50 | 25 - 150 nM | [3] | |
| GSK525768A | BET Family | Binding/Functional Assays | Activity | None Reported | [1][5] |
Experimental Protocols
To experimentally validate the mechanism of inaction of GSK525768A, a comparative approach is employed, testing it alongside its active enantiomer, I-BET762.
Biochemical Assay: Fluorescence Resonance Energy Transfer (FRET)
This assay directly measures the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Objective: To quantify the binding affinity and inhibitory potential of GSK525768A and I-BET762 towards BET bromodomains.
Methodology:
-
Reagents: Recombinant, His-tagged BET bromodomain protein (e.g., BRD4), a biotinylated, tetra-acetylated Histone H4 peptide, Europium-labeled anti-His antibody (donor fluorophore), and streptavidin-conjugated acceptor fluorophore.
-
Procedure: The His-tagged BET protein and the biotinylated histone peptide are incubated together, allowing for their interaction. The donor and acceptor fluorophores are then added. In the absence of an inhibitor, the proximity of the donor and acceptor, bridged by the protein-peptide interaction, results in a high FRET signal.
-
Inhibitor Addition: Serial dilutions of the test compounds (GSK525768A and I-BET762) are added to the mixture.
-
Data Analysis: A dose-response curve is generated by plotting the FRET signal against the inhibitor concentration. The IC50 value, the concentration at which 50% of the BET-histone interaction is inhibited, is then calculated. For GSK525768A, no significant reduction in the FRET signal is expected, indicating a lack of binding.
Cell-Based Assay: Western Blot for c-Myc Expression
This assay assesses the downstream cellular effects of BET inhibition by measuring the levels of the c-Myc oncoprotein.
Objective: To determine the effect of GSK525768A and I-BET762 on the expression of the BET target gene, MYC.
Methodology:
-
Cell Culture: A cancer cell line known to be sensitive to BET inhibition (e.g., LNCaP prostate cancer cells) is cultured.[3]
-
Treatment: Cells are treated with various concentrations of GSK525768A, I-BET762, or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).
-
Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is quantified using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for c-Myc, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., actin or GAPDH) is used to ensure equal protein loading.
-
Data Analysis: The resulting bands are visualized and quantified. A significant decrease in c-Myc protein levels is expected in cells treated with I-BET762, while no change is anticipated in cells treated with GSK525768A compared to the vehicle control.[3][8]
References
- 1. tebubio.com [tebubio.com]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotin-16-ctp.com [biotin-16-ctp.com]
- 7. tribioscience.com [tribioscience.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of GSK525768A: A Technical Overview of a BET Bromodomain Inhibitor Probe
Introduction
GSK525768A is the inactive (R)-enantiomer of the potent and selective BET (Bromodomain and Extra-Terminal) family inhibitor, GSK525762A, also known as I-BET762 or molibresib.[1][2] As the inactive stereoisomer, GSK525768A serves as a crucial negative control in preclinical research to delineate the specific biological effects of BET inhibition by its active counterpart.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of the active compound I-BET762, thereby contextualizing the role and importance of GSK525768A in the scientific investigation of this therapeutic target.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in the regulation of gene transcription.[4][5] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers.[6][7] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[8][9]
Discovery and Optimization
The journey towards I-BET762 and its inactive enantiomer began with a phenotypic screen aimed at identifying compounds that could up-regulate the expression of apolipoprotein A-1 (ApoA1), a key component of high-density lipoprotein (HDL).[9] This cell-based luciferase reporter assay led to the identification of a benzodiazepine hit compound.[9] Subsequent optimization of this initial hit by scientists at GlaxoSmithKline resulted in the development of I-BET762, a compound with significantly improved potency and drug-like properties.[4][9]
Mechanism of Action: Targeting the BET-Histone Interaction
I-BET762 exerts its effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones.[6][7] This disruption of the BET-chromatin interaction leads to the suppression of downstream target gene transcription.[6] One of the key oncogenes regulated by BET proteins is MYC, which is a critical driver of cell proliferation and survival in many human cancers.[5][7] By inhibiting BET proteins, I-BET762 effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[7][10] The inactive enantiomer, GSK525768A, does not exhibit this activity, highlighting the stereospecificity of the interaction with the BET bromodomain.[1][2]
Signaling Pathway of BET Inhibition
Caption: BET protein signaling and the inhibitory action of I-BET762.
Quantitative Data
The following tables summarize key quantitative data for I-BET762 (GSK525762A).
Table 1: In Vitro Potency of I-BET762
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Aspc-1 | Pancreatic Cancer | 231 | [8] |
| CAPAN-1 | Pancreatic Cancer | 990 | [8] |
| PANC-1 | Pancreatic Cancer | 2550 | [8] |
| MDA-MB-231 | Triple Negative Breast Cancer | 460 | [10] |
Table 2: Pharmacokinetic Properties of a Related BET Inhibitor (JQ1)
| Compound | Administration | Dose (mg/kg) | Half-life (h) | Reference |
| JQ1 | Intravenous | 5 | 0.9 | [8] |
| JQ1 | Oral | 10 | 1.4 | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key assays used in the evaluation of BET inhibitors like I-BET762 and its inactive control, GSK525768A.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of I-BET762 or GSK525768A (as a negative control) for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Model
-
Cell Implantation: 5 x 10^6 human cancer cells (e.g., prostate cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered with I-BET762 (e.g., via oral gavage) or vehicle control daily.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Experimental Workflow Diagram
Caption: A typical workflow for preclinical evaluation of BET inhibitors.
Clinical Development
I-BET762 (GSK525762A) has progressed into clinical trials for the treatment of various cancers.[4][8] A notable Phase I clinical trial (NCT01587703) investigated the safety, pharmacokinetics, pharmacodynamics, and clinical activity of GSK525762A in patients with NUT midline carcinoma (NMC) and other solid tumors.[11] The study was designed in two parts: a dose-escalation phase to determine the recommended dose, followed by an expansion phase in specific cancer cohorts.[11] These clinical investigations are essential to understanding the therapeutic potential and safety profile of BET inhibitors in humans.
Conclusion
GSK525768A, as the inactive enantiomer of the potent BET inhibitor I-BET762, has played a critical, albeit non-therapeutic, role in the discovery and development of this class of epigenetic modulators. Its use as a negative control has been instrumental in validating the on-target effects of I-BET762 and ensuring that the observed biological activities are a direct consequence of BET bromodomain inhibition. The comprehensive preclinical and clinical evaluation of I-BET762 has provided valuable insights into the therapeutic potential of targeting BET proteins in oncology and other disease areas. The continued investigation of BET inhibitors holds promise for the development of novel and effective treatments for patients with unmet medical needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. biotin-16-ctp.com [biotin-16-ctp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Technical Guide: GSK525768A for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525768A is a critical tool for researchers studying the epigenetic regulation of gene expression. It is the inactive (R)-enantiomer of the potent BET (Bromodomain and Extra-Terminal domain) family inhibitor, GSK525762A, also known as I-BET-762. Due to its lack of significant activity towards BET bromodomains, GSK525768A serves as an essential negative control in experiments designed to investigate the biological effects of its active counterpart, I-BET-762. The use of this inactive enantiomer allows for the confident attribution of observed cellular and physiological changes to the specific inhibition of BET proteins by I-BET-762.
This technical guide provides a comprehensive overview of GSK525768A, including its suppliers, and delves into the mechanism of action and relevant signaling pathways of its active enantiomer, I-BET-762, to provide context for its use as a control. Detailed experimental protocols are also provided to facilitate its integration into research workflows.
GSK525768A: Suppliers and Catalog Information
A variety of chemical suppliers offer GSK525768A for research purposes. The following table summarizes the available information for easy reference.
| Supplier | Catalog Number | Other Names |
| MedChemExpress | HY-13032A | GSK525768A |
| BOC Sciences | 1260530-25-3 | GSK-525762A (inactive) |
| Chemdiv | C019-0839 | GSK 525768A |
| ApexBio | A3445 | GSK525768A |
| Selleck Chemicals | S7188 | GSK525768A |
Mechanism of Action of the Active Enantiomer (I-BET-762)
To understand the utility of GSK525768A as a negative control, it is imperative to comprehend the mechanism of action of its active counterpart, I-BET-762. I-BET-762 is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
I-BET-762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their association with chromatin. This disruption of BET protein function leads to the downregulation of key oncogenes and pro-inflammatory genes, resulting in anti-proliferative and anti-inflammatory effects.
Key Signaling Pathways Modulated by I-BET-762
The inhibitory action of I-BET-762 impacts several critical signaling pathways implicated in cancer and inflammation. GSK525768A, being inactive, would not be expected to significantly modulate these pathways, making it an ideal control.
MYC Oncogene Pathway
A primary target of BET inhibitors is the MYC family of oncogenes (c-MYC, N-MYC). The transcription of MYC is highly dependent on BRD4. I-BET-762 displaces BRD4 from the MYC promoter and enhancer regions, leading to a rapid and potent downregulation of MYC expression[1][2]. This is a key mechanism behind the anti-proliferative effects of I-BET-762 in various cancers.
NF-κB Inflammatory Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. BRD4 has been shown to interact with the p65 subunit of NF-κB and is required for the transcription of many pro-inflammatory genes. I-BET-762 can disrupt this interaction, leading to the suppression of inflammatory responses[3][4][5].
Experimental Protocols
GSK525768A should be used in parallel with I-BET-762 in all cellular and in vivo experiments to serve as a negative control. The following are representative protocols where this control is essential.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of I-BET-762 on cell proliferation and viability compared to the inactive control.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of I-BET-762 and GSK525768A (e.g., 0.01 to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize formazan crystals with DMSO or a solubilization buffer and read absorbance at 570 nm.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.
-
Calculate the IC50 values for I-BET-762. GSK525768A is expected to have a significantly higher or no measurable IC50.
Western Blot Analysis
Objective: To determine the effect of I-BET-762 on the protein levels of target genes like c-Myc.
Methodology:
-
Treat cells with I-BET-762, GSK525768A (at a concentration where I-BET-762 shows a clear effect, e.g., 1 µM), and a vehicle control for 24 hours.
-
Lyse the cells and quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of I-BET-762 on cell cycle progression.
Methodology:
-
Treat cells with I-BET-762, GSK525768A, and a vehicle control for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. I-BET-762 is expected to induce G1 cell cycle arrest.
Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if I-BET-762 induces apoptosis.
Methodology:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from experiments with I-BET-762, with the expected outcome for GSK525768A.
| Assay | I-BET-762 (GSK525762A) | GSK525768A (Inactive Control) |
| Cell Viability (IC50) | 0.1 - 1 µM (cell line dependent) | > 10 µM (or no effect) |
| c-Myc Protein Expression | Significant downregulation | No significant change |
| Cell Cycle (G1 Arrest) | Increase in G1 population | No significant change |
| Apoptosis (% Annexin V+) | Increased apoptosis | No significant change |
Conclusion
GSK525768A is an indispensable research tool for the accurate investigation of BET bromodomain inhibitor function. Its inactivity allows for the precise dissection of the biological consequences of BET inhibition by its active enantiomer, I-BET-762. By incorporating GSK525768A as a negative control in experimental designs, researchers can ensure the validity and specificity of their findings, contributing to the robust development of novel epigenetic therapies.
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical and Chemical Properties of GSK525768A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of GSK525768A, a critical negative control compound for studies involving its active enantiomer, GSK525762A (I-BET762), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details its chemical structure, physicochemical characteristics, and its role in elucidating the mechanism of action of BET inhibitors.
Core Compound Properties
GSK525768A is the (R)-enantiomer of the potent BET bromodomain inhibitor GSK525762A.[1] It serves as an essential negative control in experiments to ensure that the observed biological effects of GSK525762A are due to specific engagement with BET bromodomains and not off-target or non-specific effects. Unlike its (S)-enantiomer, GSK525768A exhibits no significant activity towards BET bromodomains.[2][3][4]
Physical and Chemical Data
The key physical and chemical properties of GSK525768A are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][3][5]triazolo[4,3-a][1][3]benzodiazepin-4-yl]-N-ethylacetamide | [1][2] |
| Synonyms | GSK 525768A, (R)-I-BET762 | [1][2] |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [1][3][5] |
| Molecular Weight | 423.90 g/mol | [1][3][5] |
| CAS Number | 1260530-25-3 | [1][5] |
| Appearance | Light yellow to yellow solid/powder | [1][5] |
| Purity | Typically ≥98% | [5] |
| Solubility | Soluble in DMSO (≥10 mM) | [1][2][5] |
| Storage | Store as a solid at -20°C for up to 2 years. In solution (DMSO), store at -80°C for up to 6 months. | [1][3] |
Mechanism of Action (as a Negative Control)
GSK525768A's utility lies in its inactivity. Its active counterpart, GSK525762A, functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD2, BRD3, and BRD4.[3][6] This binding displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as MYC and the modulation of other genes, including the upregulation of apolipoprotein A1 (APOA1).[7][8] GSK525768A, due to its stereochemistry, does not fit into the acetyl-lysine binding pocket of BET bromodomains and therefore does not elicit these downstream effects.
Signaling Pathway Context: BET Inhibition
The following diagram illustrates the mechanism of action of active BET inhibitors like GSK525762A, highlighting where GSK525768A fails to act.
Regulation of Apolipoprotein A1 (APOA1)
BET inhibitors have been shown to upregulate the expression of APOA1, the primary protein component of high-density lipoprotein (HDL).[8][9] The proposed mechanism involves the displacement of BET proteins, which may act as transcriptional repressors at the APOA1 gene locus. GSK525768A, being inactive, would not be expected to modulate APOA1 expression.
Quantitative Data for the Active Enantiomer (GSK525762A)
The following tables summarize key quantitative data for the active enantiomer, GSK525762A, which provide context for the use of GSK525768A as a negative control.
In Vitro Activity
| Parameter | Target | Value | Assay | Reference(s) |
| IC₅₀ | BET Bromodomains (BRD2, BRD3, BRD4) | 32.5 - 42.5 nM | FRET | [2][3][5] |
| Kd | Tandem Bromodomains of BETs | 50.5 - 61.3 nM | Not Specified | [3][5] |
| EC₅₀ | APOA1 Gene Expression (HepG2 cells) | 0.7 µM | Luciferase Reporter Assay | [5] |
Pharmacokinetic Parameters (in Humans)
| Parameter | Value | Condition | Reference(s) |
| Tmax | ~2 hours | Single and repeat oral dosing | [10] |
| t1/2 | 3 - 7 hours | Single and repeat oral dosing | [10] |
Experimental Protocols
Detailed methodologies for key experiments involving BET inhibitors and their controls are provided below.
Synthesis and Chiral Separation
The synthesis of triazolo[4,3-a][1][3]benzodiazepines generally involves multi-step reactions.[6][7][11] The final racemic mixture of GSK525762A and GSK525768A can be separated using chiral High-Performance Liquid Chromatography (HPLC).[12][13][14]
Protocol: Chiral HPLC Separation
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), is selected.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A flow rate of approximately 0.5-1.0 mL/min is commonly employed.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 322 nm).
-
Injection: The racemic mixture is dissolved in a suitable solvent and injected onto the column.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and collection. The elution order depends on the specific CSP and mobile phase used.
BET Bromodomain Binding Assay (AlphaLISA)
This protocol describes a high-throughput method to determine the IC₅₀ of compounds that inhibit the interaction between a BET bromodomain and an acetylated histone peptide.
Methodology:
-
Reagent Preparation: Prepare solutions of biotinylated histone H4 peptide, GST-tagged BRD protein (e.g., BRD4), and serial dilutions of the test compound (GSK525762A) and negative control (GSK525768A).
-
Reaction Setup: In a 384-well plate, add the BRD protein, histone peptide, and test compounds.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for binding to reach equilibrium.
-
Bead Addition: Add a mixture of streptavidin-coated donor beads and anti-GST acceptor beads.
-
Final Incubation: Incubate for 60-90 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. In the absence of an inhibitor, the donor and acceptor beads are in close proximity, generating a signal. An active inhibitor will disrupt the protein-peptide interaction, reducing the signal.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value. GSK525768A should show no significant inhibition.[5][15][16][17]
Western Blot for c-Myc Expression
This protocol is used to assess the downstream effect of BET inhibition on the protein levels of the oncoprotein c-Myc.
Methodology:
-
Cell Treatment: Culture a sensitive cell line (e.g., a human leukemia cell line) and treat with various concentrations of GSK525762A, GSK525768A (as a negative control), and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then probe with a primary antibody against c-Myc. Also, probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative decrease in c-Myc protein levels. Treatment with GSK525762A is expected to show a dose-dependent decrease in c-Myc, while GSK525768A should have no effect.[1][4][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From ApoA1 upregulation to BET family bromodomain inhibition: discovery of I-BET151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines with substituents at C-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer: A Technical Guide to GSK525768A as a Negative Control for I-BET762 (GSK525762A)
Introduction: In the landscape of epigenetic research, the development of small molecule inhibitors targeting specific protein domains has been a significant advancement. I-BET762 (also known as Molibresib or GSK525762A) is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of histone acetylation marks.[1][2] To rigorously validate the on-target effects of I-BET762, its inactive (R)-enantiomer, GSK525768A, serves as an indispensable negative control. This technical guide provides an in-depth overview of GSK525768A, its relationship to I-BET762, and its application in research settings for drug development professionals and scientists.
GSK525768A is the stereoisomer of the active I-BET762 compound.[3] Due to its specific three-dimensional conformation, it does not exhibit significant binding affinity for BET bromodomains and, consequently, lacks the biological activity of its counterpart.[3] Its primary utility is to differentiate between the specific, on-target effects of BET inhibition and any non-specific, off-target effects that might be observed in cellular or in vivo experiments.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of both the active and inactive enantiomers is crucial for their proper handling, storage, and application in experimental settings.
| Property | I-BET762 (GSK525762A) | GSK525768A |
| Chemical Name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepine-4-acetamide | (4R)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepine-4-acetamide |
| Synonyms | Molibresib, I-BET-762, GSK525762[5] | CHEMBL2153435[] |
| CAS Number | 1260907-17-2 | 1260530-25-3[] |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ | C₂₂H₂₂ClN₅O₂[] |
| Molecular Weight | 423.9 g/mol | 423.9 g/mol |
| Purity | ≥98% | ≥98%[] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) | Soluble in DMSO (10 mM)[] |
| Storage | Store at -20°C | Store at -20°C (Freeze)[] |
Core Mechanism: Action vs. Inaction
The biological activity of BET inhibitors stems from their ability to competitively bind to the acetyl-lysine binding pockets within the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[2] This action displaces BET proteins from chromatin, preventing the recruitment of transcriptional machinery and thereby downregulating the expression of key target genes, including the oncogene MYC and various pro-inflammatory genes.[2][7][8]
I-BET762, the (S)-enantiomer, is structured to fit snugly into this pocket, mimicking the natural ligand, acetylated lysine.[2] In contrast, GSK525768A, the (R)-enantiomer, possesses a stereochemistry that prevents high-affinity binding. While it may form some minor interactions, such as hydrogen bonds with conserved asparagine residues, it fails to effectively occupy the site and displace the BET protein from chromatin.[3] This steric hindrance is the basis for its biological inactivity.
Quantitative Data Summary
The profound difference in biological activity between the two enantiomers is quantified through biochemical and cellular assays. I-BET762 is a potent inhibitor across the BET family, whereas GSK525768A is inactive.
| Parameter | Target | I-BET762 (GSK525762A) | GSK525768A |
| Binding Affinity (Kd) | BRD2, BRD3, BRD4 | 50.5 - 61.3 nM[1][9] | No significant activity[3] |
| Biochemical IC₅₀ | BET Bromodomains | 32.5 - 42.5 nM[1][10] | No significant activity[3] |
| Cellular Activity | Apolipoprotein A1 (APOA1) release | Active regulator | No effect[3] |
| Cell Growth IC₅₀ (gIC₅₀) | Prostate Cancer Cell Lines | 25 - 150 nM[7] | Not reported (expected to be inactive) |
| Cell Proliferation IC₅₀ | Myeloma (OPM-2) Cell Line | ~60 nM[5] | Not reported (expected to be inactive) |
Experimental Protocols
To validate the specificity of I-BET762, it is essential to run parallel experiments with GSK525768A at identical concentrations. Below are methodologies for key experiments.
Fluorescence Resonance Energy Transfer (FRET) Competition Assay
Objective: To quantitatively measure the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide ligand.
Methodology:
-
Reagents: Recombinant His-tagged BET bromodomain protein (e.g., BRD4), biotinylated tetra-acetylated Histone H4 peptide (H4Ac4), Europium-chelate-labeled streptavidin (FRET donor), and an XL665-conjugated anti-6His antibody (FRET acceptor).[2]
-
Procedure:
-
The His-tagged BET protein is incubated with the biotinylated H4Ac4 peptide in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl).[1]
-
Serial dilutions of the test compounds (I-BET762 and GSK525768A) are added to the wells of a microplate.
-
The FRET detection reagents (Europium-streptavidin and XL665-anti-6His) are added.[2]
-
The plate is incubated to allow binding to reach equilibrium.
-
The FRET signal is measured using a plate reader with excitation at ~320 nm. When the BET protein and peptide are associated, the donor and acceptor are in close proximity, generating a high FRET signal.
-
An active inhibitor displaces the peptide, separating the donor and acceptor and causing a decrease in the FRET signal.[2]
-
IC₅₀ values are calculated from the resulting dose-response curves. For GSK525768A, no significant inhibition is expected.
-
Cellular Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of BET inhibition on cancer cell lines.
Methodology:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., prostate, breast, leukemia).[7][11]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of I-BET762 and GSK525768A (typically from nM to µM ranges) or a vehicle control (e.g., DMSO).
-
Plates are incubated for a period of 3 to 6 days.[7]
-
Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Absorbance or luminescence is measured with a plate reader.
-
The concentration that inhibits cell growth by 50% (gIC₅₀) is calculated. A significant gIC₅₀ value is expected for I-BET762, while GSK525768A should show minimal to no effect on proliferation.
-
Western Blot for Target Gene Expression
Objective: To confirm the downstream molecular effects of BET inhibition by measuring the protein levels of a key target, c-Myc.
Methodology:
-
Procedure:
-
Treat cultured cells with I-BET762, GSK525768A (at a high concentration, e.g., 1 µM), and a vehicle control for a specified time (e.g., 24-72 hours).[7]
-
Harvest and lyse the cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against c-Myc.
-
Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A marked reduction in c-Myc protein levels is expected in I-BET762-treated cells but not in cells treated with GSK525768A or the vehicle.[7][11]
-
The Logic of the Inactive Control
The use of an inactive enantiomer is a cornerstone of rigorous chemical biology. It allows researchers to definitively attribute an observed biological phenomenon to the specific inhibition of the intended target.
Conclusion
GSK525768A is a critically important research tool that serves as the inactive control for the potent BET inhibitor I-BET762. Its lack of significant binding affinity for BET bromodomains allows for the clear delineation of on-target versus off-target effects. By employing GSK525768A in parallel with I-BET762 across biochemical, cellular, and in vivo studies, researchers can confidently attribute observed outcomes, such as cell cycle arrest, apoptosis, or downregulation of MYC, to the specific inhibition of the BET protein family.[7] This rigorous approach is fundamental to the validation of BET inhibitors as a therapeutic strategy in oncology and inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GSK525762A(Molibresib I-BET762)|BRD inhibitor [dcchemicals.com]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 9. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK525768A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
GSK525768A is the inactive stereoisomer of I-BET762 (GSK525762A), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] Due to its lack of activity towards BET bromodomains, GSK525768A serves as an ideal negative control in cell culture experiments to demonstrate that the observed biological effects of its active counterpart, I-BET762, are specifically due to the inhibition of BET proteins and not from off-target effects of the chemical scaffold.[2]
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[3][4] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3][5] This action promotes the expression of key genes involved in cell cycle progression, proliferation, and apoptosis, including the well-known oncogene MYC.[4][6]
Active BET inhibitors like I-BET762 competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[4] This prevents the recruitment of transcriptional activators, leading to the downregulation of target gene expression, which in turn can induce cell cycle arrest and apoptosis in various cancer models.[3][6]
When designing experiments, GSK525768A should be used in parallel with the active inhibitor (I-BET762) at identical concentrations. The expected result is that cells treated with GSK525768A will behave similarly to the vehicle control (e.g., DMSO), showing no significant impact on cell viability, proliferation, or target gene expression. This comparison is critical for validating the on-target activity of the active BET inhibitor.
Data Presentation
Compound Specifications
| Property | Value | Reference |
| Compound Name | GSK525768A | [1][] |
| CAS Number | 1260530-25-3 | [1][2] |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [1] |
| Molecular Weight | 423.9 g/mol | [1] |
| Description | Inactive stereoisomer of the BET inhibitor I-BET762 (GSK525762A). | [1][2] |
| Solubility | Soluble in DMSO (e.g., 10 mM). | [] |
| Storage | Store stock solutions at -20°C. | [] |
Recommended Concentrations for Cell Culture
The effective concentration of the active BET inhibitor I-BET762 can vary significantly depending on the cell line and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. GSK525768A should be tested at the same concentrations as the active compound.
| Compound | Cell Line Context | Effective Concentration (I-BET762) | Expected Effect (GSK525768A) | Reference |
| I-BET762 | Prostate Cancer (LNCaP, VCaP) | IC₅₀: ~100-500 nM | No significant effect on viability. | [6] |
| I-BET762 | Hematologic Malignancies | 100 nM - 1 µM | No significant effect on viability. | [6] |
| I-BET762 | General Screening | 10 nM - 10 µM (for dose-response) | No significant effect across the dose range. | [8][9] |
Experimental Protocols
Protocol 1: Compound Preparation and General Cell Culture
3.1.1 Materials
-
GSK525768A powder
-
I-BET762 (GSK525762A) powder (as the active compound)
-
Sterile, anhydrous DMSO
-
Appropriate cell culture medium (e.g., RPMI, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cell culture flasks or plates
-
Selected mammalian cell line
3.1.2 Procedure
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of both GSK525768A and I-BET762 by dissolving the appropriate amount of powder in anhydrous DMSO.
-
For example, to make 1 mL of a 10 mM stock of GSK525768A (MW: 423.9 g/mol ), dissolve 4.24 mg in 1 mL of DMSO.
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[]
-
-
Cell Seeding:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability (e.g., via Trypan Blue exclusion).[11]
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a predetermined density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere and recover overnight before treatment.
-
-
Compound Treatment:
-
Prepare working solutions of the compounds by diluting the 10 mM DMSO stock solution in fresh, pre-warmed cell culture medium.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the vehicle control (DMSO), varying concentrations of I-BET762, or varying concentrations of GSK525768A.
-
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol assesses cell metabolic activity as an indicator of viability.[12]
3.2.1 Materials
-
Cells seeded and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
3.2.2 Procedure
-
Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate and incubate overnight.
-
Treat cells with vehicle, I-BET762, and GSK525768A for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
3.3.1 Materials
-
Cells seeded and treated in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
3.3.2 Procedure
-
Seed cells in 6-well plates and treat with compounds as described in Protocol 1.
-
After the treatment period, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE or Accutase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]
-
Wash the cell pellet twice with cold PBS.[14]
-
Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][17]
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Gene Expression Analysis (Conceptual Workflow)
This workflow is used to confirm the on-target effect of BET inhibitors on gene transcription.
3.4.1 Objective To demonstrate that I-BET762, but not the inactive control GSK525768A, specifically downregulates the expression of known BET target genes, such as MYC.
3.4.2 Procedure Outline
-
Cell Treatment: Treat cells in 6-well plates with vehicle, a potent concentration of I-BET762, and the same concentration of GSK525768A for a short duration (e.g., 4-24 hours) to capture transcriptional changes.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (MYC) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A significant decrease in MYC expression is expected in the I-BET762 treated group compared to both the vehicle and the GSK525768A-treated groups.
Mandatory Visualizations
Caption: Signaling pathway of BET protein function and its inhibition.
Caption: Experimental workflow for using GSK525768A as a negative control.
Caption: Logical relationship for validating on-target effects.
References
- 1. biotin-16-ctp.com [biotin-16-ctp.com]
- 2. Compound GSK 525768A - Chemdiv [chemdiv.com]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Western Blot Analysis Using GSK525768A as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525768A is the inactive (R)-enantiomer of the potent BET (Bromodomain and Extra-Terminal) family inhibitor, GSK525762A (I-BET762)[1]. While GSK525762A actively suppresses the expression of key oncogenes and inflammatory mediators, GSK525768A exhibits no significant activity towards BET bromodomains[1]. This makes GSK525768A an ideal negative control for in vitro and in vivo studies investigating the effects of its active counterpart. Its use is critical to ensure that the observed biological effects are due to the specific inhibition of BET proteins and not off-target or non-specific actions of the chemical scaffold.
This document provides a detailed protocol for utilizing GSK525768A in Western blot experiments to validate the specific effects of BET inhibitors on protein expression, using the well-documented downregulation of the c-Myc oncogene as a primary example.
Signaling Pathway and Mechanism of Action
BET proteins, particularly BRD4, are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote the expression of target genes. The active BET inhibitor GSK525762A competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes such as MYC. GSK525768A, being the inactive enantiomer, does not bind to BET bromodomains and therefore does not affect the transcription of these target genes.
Caption: Mechanism of BET inhibition by GSK525762A and the role of GSK525768A as a negative control.
Experimental Protocol: Western Blot for c-Myc Expression
This protocol details the steps for treating cells with GSK525762A and GSK525768A, followed by Western blot analysis to detect changes in c-Myc protein levels.
Materials
-
Cell line known to express c-Myc (e.g., LNCaP prostate cancer cells)
-
GSK525762A (I-BET762)
-
GSK525768A
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-c-Myc
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Step-by-step workflow for the Western blot experiment.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of GSK525762A and GSK525768A in DMSO.
-
Treat cells with the desired concentrations of GSK525762A, GSK525768A, or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 24-72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate (e.g., 20 µg of protein).
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against c-Myc (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin), following the immunoblotting steps above.
-
Quantify the band intensities using image analysis software. Normalize the c-Myc band intensity to the corresponding β-actin band intensity.
-
Data Presentation
The following tables represent expected quantitative data from a Western blot experiment as described above, demonstrating the specific effect of GSK525762A on c-Myc expression and the lack of effect from GSK525768A.
Table 1: Densitometry Analysis of c-Myc Protein Expression
| Treatment Group | Concentration (µM) | c-Myc Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized c-Myc Expression (c-Myc / β-actin) |
| DMSO (Vehicle) | - | 15,230 | 15,500 | 0.98 |
| GSK525762A | 0.5 | 8,150 | 15,300 | 0.53 |
| GSK525762A | 1.0 | 4,280 | 15,600 | 0.27 |
| GSK525768A | 0.5 | 15,100 | 15,450 | 0.98 |
| GSK525768A | 1.0 | 14,990 | 15,280 | 0.98 |
Table 2: Summary of c-Myc Expression Relative to Control
| Treatment Group | Concentration (µM) | Fold Change in c-Myc Expression (vs. DMSO) | P-value (vs. DMSO) |
| GSK525762A | 0.5 | 0.54 | <0.01 |
| GSK525762A | 1.0 | 0.28 | <0.001 |
| GSK525768A | 0.5 | 1.00 | >0.99 |
| GSK525768A | 1.0 | 1.00 | >0.99 |
Conclusion
References
Application Notes and Protocols for GSK525768A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525768A is the inactive (R)-enantiomer of the potent BET (Bromodomain and Extra-Terminal) family inhibitor, GSK525762A (also known as I-BET-762). As an inactive stereoisomer, GSK525768A serves as an ideal negative control in in vitro and in vivo experiments to ensure that the observed biological effects are due to the specific inhibition of BET proteins by GSK525762A and not off-target or non-specific effects of the chemical scaffold. The BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription[1][2][3]. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers[2][3]. The active enantiomer, GSK525762A, competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting this interaction and leading to the downregulation of key oncogenes such as MYC and suppression of pro-inflammatory signaling pathways, including NF-κB[1][2][4].
Given that GSK525768A is biologically inactive against BET bromodomains, the recommended concentration for its use in in vitro assays is equivalent to the concentration of the active compound, GSK525762A, being tested. This ensures a direct and accurate comparison to control for any potential non-specific effects.
Data Presentation: In Vitro Efficacy of GSK525762A (I-BET-762)
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for the active enantiomer, GSK525762A, in various in vitro assays. The corresponding concentration of GSK525768A should be used as a negative control in these experimental setups.
| Cell Line | Cancer Type/Cell Type | Assay Type | Endpoint | IC50/EC50 (nM) | Treatment Duration |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Cell Proliferation | Growth Inhibition | - | 6 days |
| Prostate Cancer Cell Lines | Prostate Cancer | Growth Assay | Growth Inhibition (gIC50) | 25 - 150 | 6 days |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | Proliferation | 460 | Not Specified |
| OPM-2 | Multiple Myeloma | Cell Proliferation | Proliferation | 60.15 | Not Specified |
| HL-60 | Acute Promyelocytic Leukemia | MTS Assay | Cytotoxicity | 120 | Not Specified |
| 697 | B-cell Acute Lymphoblastic Leukemia | CellTiter-Glo | Cell Viability | EC50: 1170 | 5 days |
| HepG2 | Hepatocellular Carcinoma | Luciferase Reporter Assay | ApoA1 Gene Expression | EC50: 700 | 18 hours |
| BRD2, BRD3, BRD4 | N/A (Cell-Free) | FRET Assay | Peptide Displacement | IC50: 32.5 - 42.5 | N/A |
Signaling Pathway and Experimental Workflow
BET Bromodomain Signaling Pathway and Inhibition by GSK525762A
Caption: Mechanism of BET inhibition by GSK525762A.
General Workflow for an In Vitro Cell Viability Assay
Caption: Workflow for in vitro cell viability assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted from methodologies used in studies assessing the effect of BET inhibitors on cancer cell lines.
Objective: To determine the effect of GSK525762A on the viability of a chosen cell line, using GSK525768A as a negative control.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GSK525762A and GSK525768A stock solutions (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well. d. Include wells with medium only for background subtraction. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare serial dilutions of GSK525762A and GSK525768A in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. b. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for untreated controls).
-
Incubation: a. Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition and Measurement: a. Following incubation, add 20 µL of MTS reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light. The incubation time should be optimized for the specific cell line. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability). c. Plot the % viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for GSK525762A. The data for GSK525768A should show no significant reduction in cell viability at equivalent concentrations.
Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Assay for BET Bromodomain Binding
This cell-free assay protocol is based on the methodology described for determining the IC50 of GSK525762A for BET bromodomains[5].
Objective: To quantify the ability of GSK525762A to displace a ligand from the acetyl-lysine binding pocket of BET proteins, using GSK525768A as a negative control.
Materials:
-
Recombinant human BET bromodomain proteins (e.g., BRD2, BRD3, BRD4)
-
Tetra-acetylated Histone H4 peptide
-
GSK525762A and GSK525768A stock solutions in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS)
-
Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody (for detection)
-
384-well low-volume plates
-
FRET-compatible plate reader
Procedure:
-
Compound Preparation: a. Prepare serial dilutions of GSK525762A and GSK525768A in DMSO. b. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Assay Reaction: a. In a 384-well plate, add the BET bromodomain protein (e.g., 50 nM BRD4), the tetra-acetylated Histone H4 peptide (e.g., 200 nM), and the serially diluted compounds or vehicle control. b. The final volume in each well should be consistent (e.g., 10 µL). c. Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Detection: a. Prepare a detection mixture containing Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody in assay buffer. b. Add the detection mixture to each well. c. Incubate the plate for a specified time (e.g., 1 hour) at room temperature, protected from light.
-
Data Acquisition: a. Read the plate using a FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
Data Analysis: a. Calculate the FRET ratio (e.g., Emission at 665 nm / Emission at 615 nm). b. Plot the FRET ratio against the log of the compound concentration. c. Fit a sigmoidal dose-response curve to the data for GSK525762A to determine the IC50 value. d. The data for GSK525768A should not show any significant displacement of the peptide, resulting in a flat dose-response curve.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup.
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of inflammation by a synthetic histone mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. selleckchem.com [selleckchem.com]
GSK 525768A solubility in DMSO and other solvents
Application Notes and Protocols: GSK525768A
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed information on the solubility of GSK525768A, a BET (Bromodomain and Extra-Terminal) protein inhibitor, and protocols for its preparation and use in research settings.
Introduction
GSK525768A is the (R)-enantiomer of GSK525762A and serves as an inactive control compound in studies involving BET inhibition.[1] While its active counterpart, GSK525762A (I-BET762), potently inhibits BET proteins, GSK525768A shows no significant effect on targets such as apolipoprotein A1 (APOA1) levels.[1] Understanding the solubility and handling of this compound is crucial for its proper use as a negative control in experiments investigating the therapeutic potential of BET inhibitors in oncology and inflammatory diseases.[2][3][4][5]
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to regulate the expression of key genes involved in cell proliferation and survival, including the oncogene MYC.[2][3][5][6] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes.[2][3][4]
Solubility Data
The solubility of GSK525768A has been determined in various solvents and solvent systems. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[1] For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Table 1: Solubility of GSK525768A
| Solvent/Solvent System | Concentration | Observations |
| DMSO | ≥ 62.5 mg/mL (147.54 mM) | Clear solution. Saturation may be higher.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.90 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.90 mM) | Clear solution.[1] |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point may be higher.[1]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of GSK525768A in DMSO.
Materials:
-
GSK525768A (Molecular Weight: 423.9 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of GSK525768A. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.239 mg of the compound.
-
Add the appropriate volume of DMSO to the vial containing the compound. For a 10 mM solution, this would be 1 mL for 4.239 mg.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Preparation of a Formulation for In Vivo Studies
This protocol provides a method for preparing GSK525768A in a vehicle suitable for in vivo administration, based on a common formulation.
Materials:
-
GSK525768A
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (to prepare 1 mL of a 2.5 mg/mL solution):
-
Prepare a concentrated stock solution of GSK525768A in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL GSK525768A stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.[1]
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.[1]
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.[1]
-
Vortex the final solution until it is clear and homogenous. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Signaling Pathway
GSK525768A is the inactive enantiomer of a BET inhibitor. The diagram below illustrates the general mechanism of action for BET inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of GSK525768A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of GSK525768A, a small molecule used in biomedical research. GSK525768A is the inactive enantiomer of GSK525762A (I-BET762), a potent BET family bromodomain inhibitor, and is often used as a negative control in experiments.[1][2] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for solubilization, and best practices for storage to maintain the integrity of the compound.
Chemical Properties of GSK525768A
A thorough understanding of the physicochemical properties of GSK525768A is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [1][] |
| Molecular Weight | 423.90 g/mol | [1][] |
| Appearance | Powder | [][4] |
| Solubility | Soluble in DMSO | [1][][4] |
| Storage (Solid) | -20°C | [][4] |
| Storage (Solution) | -20°C (1 year), -80°C (2 years) | [5] |
Experimental Protocols
Materials
-
GSK525768A powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of GSK525768A in DMSO, a commonly used concentration for initial stocks.[1][]
Step 1: Calculation of Mass
To prepare a desired volume of a 10 mM stock solution, calculate the required mass of GSK525768A using the following formula:
Mass (mg) = Desired Volume (mL) x 10 mM x 423.90 g/mol / 1000
Example for 1 mL of 10 mM stock:
Mass (mg) = 1 mL x 10 mmol/L x 423.90 mg/mmol / 1000 mL/L = 4.239 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh the calculated mass of GSK525768A powder directly into the tube.
Step 3: Solubilization
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the GSK525768A powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[2][5]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -80°C for up to two years. For shorter-term storage, -20°C for up to one year is acceptable.[5]
Protocol for Preparing Working Solutions
Working solutions are typically prepared by diluting the primary stock solution in a suitable solvent or cell culture medium.
Step 1: Calculation of Dilution
Use the following formula to calculate the volume of the primary stock solution needed to prepare the desired concentration and volume of the working solution:
V₁ = (C₂ x V₂) / C₁
Where:
-
V₁ = Volume of the primary stock solution
-
C₁ = Concentration of the primary stock solution (e.g., 10 mM)
-
V₂ = Desired final volume of the working solution
-
C₂ = Desired final concentration of the working solution
Example for preparing 1 mL of a 10 µM working solution from a 10 mM stock:
V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL
Step 2: Dilution
-
Add the appropriate volume of the desired solvent or cell culture medium to a sterile tube.
-
Add the calculated volume of the GSK525768A primary stock solution to the tube.
-
Mix thoroughly by gentle vortexing or pipetting.
Experimental Workflows and Signaling Pathways
Workflow for Preparing GSK525768A Stock Solutions
The following diagram illustrates the general workflow for preparing stock and working solutions of GSK525768A.
Caption: Workflow for preparing GSK525768A stock and working solutions.
BET Bromodomain Signaling Pathway
GSK525768A is the inactive enantiomer of GSK525762A, a BET bromodomain inhibitor. BET inhibitors work by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of target gene expression, including key oncogenes like c-MYC. The diagram below shows a simplified representation of this pathway.
Caption: Simplified BET bromodomain signaling pathway.
References
Application Notes and Protocols for GSK525768A in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK525768A, a potent BET (Bromodomain and Extra-Terminal) family inhibitor, in Chromatin Immunoprecipitation (ChIP) assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the successful application of this inhibitor in research and drug development settings.
Introduction
GSK525768A, also known as I-BET762, is a small molecule inhibitor that targets the bromodomains of BET proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription.[2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, GSK525768A displaces them from chromatin, leading to the suppression of target gene expression.[2] This mechanism has shown therapeutic potential in various diseases, including cancer and inflammation.
ChIP is an invaluable technique to study the genome-wide occupancy of BET proteins and to elucidate the direct effects of inhibitors like GSK525768A on their chromatin association. When coupled with high-throughput sequencing (ChIP-seq), this method provides a powerful tool to identify the specific genomic loci from which BET proteins are displaced and to understand the downstream consequences on gene regulation.
Mechanism of Action of GSK525768A in the Context of Chromatin
BET proteins, particularly BRD4, act as scaffolds that recruit transcriptional regulatory complexes to acetylated chromatin, thereby promoting gene expression. GSK525768A disrupts this process by preventing the initial recognition of acetylated histones by BET proteins. This leads to a genome-wide displacement of BET proteins from promoter and enhancer regions of target genes.
Signaling pathway of BET protein function and its inhibition by GSK525768A.
Quantitative Data on GSK525768A-mediated Displacement of BET Proteins
The following tables summarize quantitative data from ChIP experiments demonstrating the efficacy of BET inhibitors in displacing BET proteins from chromatin.
Table 1: Displacement of BET Proteins from Chromatin in Leukemia Cell Lines Treated with a BET Inhibitor (I-BET151/GSK525768A)
| Cell Line | Treatment | Target Protein | Displacement at Promoters | Displacement at Enhancers |
| MV4;11 (sensitive) | 50 nM I-BET151 | BRD4 | Significant Decrease | Significant Decrease |
| MV4;11 (sensitive) | 50 nM I-BET151 | BRD2 | Moderate Decrease | Moderate Decrease |
| MV4;11 (sensitive) | 50 nM I-BET151 | BRD3 | Moderate Decrease | Moderate Decrease |
| K562 (resistant) | 50 nM I-BET151 | BRD4 | Minor Decrease | Minor Decrease |
| K562 (resistant) | 50 nM I-BET151 | BRD2 | Similar to sensitive | Similar to sensitive |
| K562 (resistant) | 50 nM I-BET151 | BRD3 | Similar to sensitive | Similar to sensitive |
Data adapted from studies on I-BET151 in leukemia cell lines. The displacement was observed to be more prominent for BRD4 in the sensitive cell line.
Table 2: Recommended Concentration and Treatment Times for GSK525768A in ChIP Assays
| Parameter | Recommended Range | Notes |
| Concentration | 50 nM - 500 nM | Start with a dose-response experiment to determine the optimal concentration for your cell type and target of interest. 50 nM has been shown to be effective for BRD4 displacement. |
| Treatment Time | 1 - 6 hours | Short treatment times are recommended to capture the direct effects of BET protein displacement from chromatin. Longer incubations may lead to secondary, indirect effects on gene expression. Studies have shown significant displacement within 2 hours. |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) Assay with GSK525768A
This protocol provides a detailed methodology for performing a ChIP assay to investigate the effect of GSK525768A on the chromatin occupancy of BET proteins, with a focus on BRD4.
Materials
-
Cell Culture: Appropriate cell line and culture medium.
-
GSK525768A: Prepare a stock solution in DMSO.
-
Reagents for Crosslinking: 37% Formaldehyde, 1.25 M Glycine.
-
Buffers: PBS, Cell Lysis Buffer, Nuclear Lysis Buffer, ChIP Dilution Buffer, Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, TE Buffer, Elution Buffer. (Detailed recipes in Appendix).
-
Antibodies: ChIP-grade anti-BRD4 antibody, Normal Rabbit IgG (as a negative control).
-
Enzymes: Protease Inhibitor Cocktail, RNase A, Proteinase K.
-
Beads: Protein A/G magnetic beads.
-
Equipment: Cell culture incubator, centrifuge, sonicator, magnetic rack, rotator, thermomixer, qPCR machine.
Experimental Workflow Diagram
Experimental workflow for a ChIP assay using GSK525768A.
Detailed Protocol
1. Cell Culture and Treatment
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of GSK525768A (e.g., 50 nM) or DMSO (vehicle control) for the chosen duration (e.g., 2 hours) in a cell culture incubator.
2. Crosslinking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Nuclei Isolation
-
Harvest cells and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Cell Lysis Buffer containing Protease Inhibitor Cocktail.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer containing Protease Inhibitor Cocktail.
4. Chromatin Shearing
-
Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-800 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.
-
Centrifuge the sonicated lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared chromatin) to a new tube.
5. Immunoprecipitation
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "Input" control.
-
Pre-clear the remaining chromatin with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads on a magnetic rack and transfer the supernatant to a new tube.
-
Add the ChIP-grade anti-BRD4 antibody or Normal Rabbit IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C on a rotator.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
6. Washing of Immune Complexes
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Perform sequential washes with:
-
Low Salt Wash Buffer (2 times)
-
High Salt Wash Buffer (1 time)
-
LiCl Wash Buffer (1 time)
-
TE Buffer (2 times)
-
For each wash, resuspend the beads, rotate for 5 minutes at 4°C, pellet on a magnetic rack, and discard the supernatant.
-
7. Elution of Chromatin
-
Resuspend the washed beads in Elution Buffer.
-
Incubate at 65°C for 15 minutes with gentle vortexing.
-
Pellet the beads on a magnetic rack and transfer the supernatant (eluate) to a new tube.
8. Reverse Crosslinking
-
To the eluates and the "Input" sample, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight).
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
9. DNA Purification
-
Purify the DNA using a commercial PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in an appropriate volume of nuclease-free water or TE buffer.
10. Downstream Analysis
-
Quantitative PCR (qPCR): Use primers specific to known BRD4 target gene promoters (e.g., MYC) and negative control regions to quantify the enrichment of BRD4. Calculate the fold enrichment relative to the IgG control and normalized to the input.
-
ChIP-sequencing (ChIP-seq): Prepare sequencing libraries from the purified ChIP DNA and input DNA. Perform high-throughput sequencing and subsequent bioinformatic analysis to identify genome-wide changes in BRD4 occupancy.
Data Analysis Considerations
For ChIP-seq data analysis, the general workflow involves:
-
Quality control of raw sequencing reads.
-
Alignment of reads to a reference genome.
-
Peak calling to identify regions of enrichment for both the treated and control samples.
-
Differential binding analysis to identify genomic regions where BRD4 occupancy is significantly changed upon GSK525768A treatment.
-
Functional annotation of differentially bound regions to understand the biological pathways affected.
Conclusion
GSK525768A is a valuable tool for studying the role of BET proteins in gene regulation. The provided protocols and data serve as a comprehensive resource for researchers employing ChIP and ChIP-seq to investigate the mechanism of action of this and other BET inhibitors. Careful optimization of experimental conditions, particularly inhibitor concentration and treatment time, is crucial for obtaining robust and reproducible results.
Appendix: Buffer Recipes
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail.
-
Nuclear Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail.
-
ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl.
-
Low Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl.
-
High Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl.
-
LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0.
-
TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3.
References
Application Notes and Protocols for Utilizing GSK525768A in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525768A is a critical tool for rigorous gene expression studies involving BET (Bromodomain and Extra-Terminal) family proteins. It is the inactive (R)-enantiomer of the potent BET inhibitor, GSK525762A (also known as I-BET-762). Due to its stereochemical configuration, GSK525768A does not bind to the acetyl-lysine binding pockets of BET proteins and therefore does not inhibit their function.[1] This property makes GSK525768A an ideal negative control for experiments utilizing its active counterpart or other BET inhibitors like JQ1. By using GSK525768A alongside an active BET inhibitor, researchers can confidently attribute observed effects on gene expression to the specific inhibition of BET proteins, thereby eliminating the possibility of off-target effects.[1][2]
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in transcriptional regulation by recognizing acetylated histones.[3] They are known to regulate the expression of key oncogenes, such as MYC, and pro-inflammatory genes.[2][4][5][6] Small molecule inhibitors that displace BET proteins from chromatin have shown therapeutic potential in various cancers and inflammatory diseases.[2][3][5][6]
These application notes provide detailed protocols for the use of GSK525768A as a negative control in gene expression studies, ensuring robust and reliable data interpretation.
Data Presentation
The following tables summarize quantitative data from studies using active BET inhibitors, illustrating the expected outcomes when using GSK525762A (the active enantiomer) and the expected lack of effect from GSK525768A.
Table 1: Effect of the Active BET Inhibitor JQ1 on Pro-inflammatory Gene Expression in TNF-α-stimulated Renal Tubular Epithelial Cells [2]
| Gene | Treatment | Concentration (nM) | Mean Fold Change (vs. Vehicle) |
| CCL-2 | JQ1 | 100 | ~0.8 |
| JQ1 | 250 | ~0.6 | |
| JQ1 | 500 | ~0.4 | |
| (-)-JQ1 (inactive enantiomer) | 500 | ~1.0 (No significant change) | |
| CCL-5 | JQ1 | 100 | ~0.9 |
| JQ1 | 250 | ~0.7 | |
| JQ1 | 500 | ~0.5 | |
| (-)-JQ1 (inactive enantiomer) | 500 | ~1.0 (No significant change) | |
| IL-6 | JQ1 | 100 | ~0.7 |
| JQ1 | 250 | ~0.5 | |
| JQ1 | 500 | ~0.3 | |
| (-)-JQ1 (inactive enantiomer) | 500 | ~1.0 (No significant change) |
Table 2: Anti-proliferative Activity (IC50) of the Active BET Inhibitor JQ1 in Ovarian and Endometrial Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 of JQ1 (µM) |
| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 |
| TOV-21G | Ovarian Endometrioid Carcinoma | 0.28 |
| HEC-50 | Endometrial Endometrioid Carcinoma | 0.81 |
| HEC-108 | Endometrial Endometrioid Carcinoma | 0.69 |
| HEC-155 | Endometrial Endometrioid Carcinoma | 0.96 |
| MFE-280 | Endometrial Endometrioid Carcinoma | 0.44 |
Note: The inactive enantiomer, such as GSK525768A, is expected to have a significantly higher or no measurable IC50 value in these cell lines.
Table 3: Effect of the Active BET Inhibitor I-BET762 on MYC Expression in Breast Cancer Cells [7]
| Cell Line | Treatment | Concentration (µM) | Change in c-Myc Protein Expression |
| MDA-MB-231 | I-BET762 | 0.25 | Downregulation |
| I-BET762 | 0.5 | Stronger Downregulation |
Note: GSK525768A is expected to show no significant change in c-Myc protein expression at similar concentrations.
Experimental Protocols
Protocol 1: Preparation of GSK525768A Stock Solution
Materials:
-
GSK525768A powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the GSK525768A powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of GSK525768A powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 423.9 g/mol , dissolve 4.24 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Treatment of Cultured Cells for Gene Expression Analysis
Materials:
-
Cell line of interest cultured in appropriate medium
-
Complete cell culture medium
-
GSK525768A stock solution (10 mM)
-
Active BET inhibitor (e.g., GSK525762A or JQ1) stock solution (10 mM)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Preparation of Treatment Media:
-
Prepare serial dilutions of the active BET inhibitor and GSK525768A from the 10 mM stock solutions in complete culture medium to achieve the desired final concentrations. Typical concentrations for active BET inhibitors range from 50 nM to 5 µM.[8] Use the same concentration range for GSK525768A.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor treatment. This is crucial for accurate comparison.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the prepared media containing the active inhibitor, GSK525768A, or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting and RNA Extraction:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using an appropriate lysis buffer or TRIzol.
-
Extract total RNA according to the manufacturer's protocol.
-
-
Gene Expression Analysis:
-
Perform cDNA synthesis from the extracted RNA.
-
Analyze the expression of target genes (e.g., MYC, CCL2, IL6) and a housekeeping gene (e.g., GAPDH, ACTB) by qPCR.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of BET inhibitor action and the role of GSK525768A.
References
- 1. endothelin-1.com [endothelin-1.com]
- 2. Inhibition of Bromodomain and Extraterminal Domain Family Proteins Ameliorates Experimental Renal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK525768A (I-BET762) in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK525768A, also known as I-BET762, in various animal models of cancer. This document includes summaries of its in vitro and in vivo efficacy, detailed experimental protocols, and diagrams of the associated signaling pathways.
Introduction
GSK525768A is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By binding to the acetyl-lysine recognition pockets of BET bromodomains, GSK525768A disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of gene transcription. A key downstream target of this inhibition is the MYC oncogene, making GSK525768A a promising therapeutic agent in a variety of cancers that are dependent on MYC expression. Preclinical studies have demonstrated its anti-proliferative and anti-tumor effects in a range of hematological and solid tumors.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of GSK525768A has been determined in various cancer cell lines, showcasing its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.46 ± 0.4 | [1] |
| AsPC-1 | Pancreatic Cancer | 0.231 | [2] |
| CAPAN-1 | Pancreatic Cancer | 0.990 | [2] |
| PANC-1 | Pancreatic Cancer | 2.550 | [2] |
In Vivo Efficacy: Summary of Preclinical Animal Studies
GSK525768A has demonstrated significant anti-tumor activity in various in vivo cancer models. The following table summarizes key findings from these studies.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Citation |
| Breast Cancer | MMTV-PyMT Transgenic Mice | 60 mg/kg in diet | Delayed development of mammary tumors. | |
| Lung Cancer | A/J Mice with Vinyl Carbamate-Induced Lung Adenocarcinomas | 60 mg/kg and 120 mg/kg in diet | 120 mg/kg diet: 78% reduction in tumor number, 83% reduction in tumor size, 96% reduction in tumor burden. 60 mg/kg diet: 64% reduction in tumor size, ~80% reduction in tumor burden. | [1] |
| Prostate Cancer | LuCaP 35CR Xenografts | 8 mg/kg or 25 mg/kg daily by oral gavage for 36 days | Significant downregulation of MYC. | |
| Pancreatic Cancer | KPC Transgenic Mice | 60 mg/kg in diet for 8 weeks | Reduced HO-1 protein levels in whole pancreas lysates. |
Signaling Pathways
GSK525768A primarily exerts its anti-cancer effects by inhibiting BET proteins, which are critical readers of histone acetylation marks and regulators of gene transcription. This inhibition leads to the downregulation of key oncogenes, most notably c-Myc. Additionally, GSK525768A has been shown to modulate other important cancer-related signaling pathways.
Caption: Mechanism of action of GSK525768A.
Caption: Overview of signaling pathways affected by GSK525768A.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Breast Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 triple-negative breast cancer cell line and subsequent treatment with GSK525768A.
1. Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.
2. Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
3. Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the right flank of each mouse.
4. Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare GSK525768A for oral administration. A typical vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water.
-
Administer GSK525768A daily by oral gavage at a dose of 25 mg/kg. The control group should receive the vehicle only.
-
Continue treatment for 21-28 days.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
5. Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67 and c-Myc) and another portion for Western blot analysis to assess target engagement.
Caption: Experimental workflow for a subcutaneous xenograft study.
Protocol 2: In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Xenograft Model
This protocol outlines the procedure for establishing an orthotopic pancreatic cancer model using AsPC-1 cells and evaluating the efficacy of GSK525768A.
1. Cell Culture and Preparation:
-
Culture AsPC-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest and prepare the cells as described in Protocol 1, resuspending them in sterile PBS at a concentration of 1 x 10^6 cells/30 µL.
2. Animal Model:
-
Use male athymic nude mice (6-8 weeks old).
3. Orthotopic Tumor Implantation:
-
Anesthetize the mouse and place it in a supine position.
-
Make a small incision in the upper left abdominal quadrant to expose the pancreas.
-
Carefully inject 30 µL of the cell suspension (1 x 10^6 cells) into the head of the pancreas using a 30-gauge needle.
-
Close the abdominal wall and skin with sutures.
-
Provide appropriate post-operative care, including analgesics.
4. Tumor Monitoring and Treatment:
-
Monitor tumor growth and animal well-being. Tumor growth can be monitored non-invasively using high-frequency ultrasound.
-
After 7-10 days, when tumors are established, randomize the mice into treatment and control groups.
-
Administer GSK525768A or vehicle as described in Protocol 1. A dosing regimen of 25 mg/kg daily by oral gavage is a reasonable starting point.
5. Endpoint and Analysis:
-
At the end of the study (e.g., 28 days of treatment or when control tumors reach a predetermined size), euthanize the mice.
-
Excise the pancreas and any metastatic lesions in the peritoneal cavity.
-
Measure the primary tumor weight.
-
Process the tumors for histological and molecular analysis as described in Protocol 1.
Caption: Workflow for an orthotopic pancreatic cancer xenograft study.
References
Application Notes and Protocols for In Vivo Administration of GSK525768A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525768A is the inactive (R)-enantiomer of GSK525762A (also known as I-BET762), a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. Due to its lack of activity towards BET proteins, GSK525768A serves as an ideal negative control in preclinical in vivo studies to ensure that the observed effects of GSK525762A are specifically due to BET inhibition. These application notes provide detailed protocols for the in vivo administration of GSK525768A, based on methodologies used in published preclinical research.
Mechanism of Action of the Active Enantiomer (GSK525762A)
GSK525762A functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD2, BRD3, and BRD4. This binding displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes, such as c-MYC, and pro-inflammatory genes.[1][2] This mechanism leads to cell cycle arrest and reduced tumor growth in various cancer models.[3][4] GSK525768A, being the inactive enantiomer, does not engage BET bromodomains and is therefore not expected to elicit these downstream effects.
Data Presentation
The following tables summarize quantitative data from a representative in vivo study in a prostate cancer xenograft model (LuCaP 35CR) using the active compound GSK525762A. As GSK525768A is the inactive control, its effects are expected to be comparable to the vehicle control group.
Table 1: Effect of GSK525762A on Tumor Volume in LuCaP 35CR Xenograft Model [3]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 36) | Percent Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | - | 1050 ± 150 | - | - |
| GSK525762A | 8 | 767 ± 120 | 27 | >0.05 |
| GSK525762A | 25 | 452 ± 80 | 57 | 0.006 |
Table 2: Effect of GSK525762A on Body Weight in LuCaP 35CR Xenograft Model [3]
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Initial) | Mean Body Weight (g) ± SEM (Final) | Percent Change in Body Weight (%) |
| Vehicle | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| GSK525762A | 8 | 20.7 ± 0.4 | 21.8 ± 0.5 | +5.3 |
| GSK525762A | 25 | 20.6 ± 0.5 | 21.5 ± 0.7 | +4.4 |
| Note: The study reported that GSK525762A was well-tolerated at all doses tested, with no significant impact on body weight compared to the vehicle control group.[3] |
Experimental Protocols
Protocol 1: In Vivo Administration of GSK525768A in a Mouse Xenograft Model
This protocol is adapted from a study utilizing the active enantiomer GSK525762A in a prostate cancer xenograft mouse model.[3] GSK525768A would be administered as a negative control.
Materials:
-
GSK525768A powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Male SCID mice bearing established tumors (e.g., LuCaP 35CR xenografts)
Procedure:
-
Formulation Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare the dosing solution, first dissolve the GSK525768A powder in DMSO.
-
Sequentially add PEG300, Tween-80, and Saline to the DMSO-drug mixture, ensuring complete dissolution at each step. Vortex gently between additions.
-
The final concentration should be calculated based on the desired dose (e.g., 25 mg/kg) and the average weight of the mice, assuming a standard dosing volume (e.g., 100 µL).
-
-
Animal Dosing:
-
House male SCID mice under standard conditions.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the GSK525768A formulation or vehicle control daily via oral gavage or intraperitoneal injection.
-
The volume of administration should be consistent across all animals (e.g., 100 µL per 20 g mouse).
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight daily or as required by the study protocol.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., after 30-36 days), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Protocol 2: In Vivo Administration of GSK525768A in a Sepsis Mouse Model
This protocol is based on the methodology described in the foundational study by Nicodeme et al. (2010), where the active compound was used to protect against endotoxic shock.[1][5]
Materials:
-
GSK525768A powder
-
Vehicle (e.g., 10% DMSO in saline, or as described in Protocol 1)
-
Lipopolysaccharide (LPS)
-
C57BL/6 mice
Procedure:
-
Formulation Preparation:
-
Prepare the GSK525768A dosing solution in a suitable vehicle as described in Protocol 1. The concentration should be appropriate for the desired dose (e.g., 5 mg/kg).
-
-
Animal Treatment and Sepsis Induction:
-
Administer GSK525768A or vehicle control to C57BL/6 mice via intraperitoneal injection.
-
After a specified pre-treatment time (e.g., 30 minutes), induce sepsis by intraperitoneal injection of a lethal dose of LPS.
-
-
Monitoring and Outcome Assessment:
-
Monitor the mice for signs of endotoxic shock and survival over a defined period (e.g., 48-96 hours).
-
In separate cohorts, blood samples can be collected at various time points post-LPS challenge to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA to assess the lack of an anti-inflammatory effect by GSK525768A.
-
Mandatory Visualization
Caption: Signaling pathway of BET inhibition by GSK525762A.
Caption: Experimental workflow for in vivo administration.
References
- 1. Suppression of inflammation by a synthetic histone mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Suppression of inflammation by a synthetic histone mimic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GSK525768A as a Negative Control for Elucidating Off-Target Effects of BET Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. Their involvement in various diseases, particularly cancer, has made them attractive therapeutic targets. Small molecule inhibitors targeting the bromodomains of BET proteins have shown significant promise in preclinical and clinical studies. However, as with any targeted therapy, understanding and controlling for potential off-target effects is paramount to ensure that the observed biological responses are a direct result of on-target inhibition.
GSK525768A is the inactive (R)-enantiomer of the potent pan-BET inhibitor, GSK525762A (also known as I-BET762). Due to its stereochemical configuration, GSK525768A does not exhibit significant binding to the acetyl-lysine binding pockets of BET bromodomains and is therefore considered inactive against these targets.[1][2] This property makes GSK525768A an ideal negative control for in vitro and in vivo experiments designed to investigate the specific, on-target effects of GSK525762A and other BET inhibitors. By comparing the cellular or physiological responses to the active inhibitor with the lack of response to GSK525768A at equivalent concentrations, researchers can confidently attribute the observed effects to the inhibition of the BET family of proteins.
These application notes provide a comprehensive guide for utilizing GSK525768A as a negative control in studies involving BET inhibitors, including detailed protocols for key experiments and data presentation formats.
Data Presentation
The following tables summarize the inhibitory activity of the active BET inhibitor GSK525762A (I-BET762) across various cancer cell lines. In contrast, its inactive enantiomer, GSK525768A, is reported to have no activity towards BET proteins at concentrations where GSK525762A is effective.[1][2] When designing experiments, it is recommended to use GSK525768A at the same concentrations as the active compound to demonstrate a lack of on-target activity.
Table 1: In Vitro Potency of GSK525762A (I-BET762) in Biochemical Assays
| Target | Assay Type | IC50 (nM) |
| BRD2/3/4 | Cell-free FRET | ~35 |
| BRD2 (tandem bromodomains) | FRET | 32.5 |
| BRD3 (tandem bromodomains) | FRET | 42.5 |
| BRD4 (tandem bromodomains) | FRET | 32.5 |
FRET: Förster Resonance Energy Transfer
Table 2: Cellular Proliferation IC50 Values for GSK525762A (I-BET762) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Growth IC50 (nM) |
| LNCaP | Prostate Cancer | 25 - 150 |
| VCaP | Prostate Cancer | 25 - 150 |
| NCI-H660 | Prostate Cancer | >1000 |
| PC3 | Prostate Cancer | >1000 |
| MDA-MB-231 | Breast Cancer | ~460 |
| AsPC-1 | Pancreatic Cancer | 231 |
| Capan-1 | Pancreatic Cancer | 990 |
| PANC-1 | Pancreatic Cancer | 2550 |
Note: GSK525768A is expected to have no significant effect on cell proliferation at these concentrations.
Mandatory Visualizations
Caption: Mechanism of action of BET inhibitors and the role of GSK525768A as a negative control.
Caption: Experimental workflow for assessing off-target effects using GSK525768A.
Experimental Protocols
The following protocols are provided as a guide for using GSK525768A as a negative control in common assays for studying BET inhibitor function.
Protocol 1: Cell Viability/Proliferation Assay
This protocol determines the effect of a BET inhibitor on cell viability and proliferation, using GSK525768A to control for off-target cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GSK525762A (I-BET762)
-
GSK525768A
-
DMSO (vehicle)
-
96-well clear or white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of GSK525762A and GSK525768A in DMSO (e.g., 10 mM).
-
Perform serial dilutions of both compounds in complete medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Add 100 µL of the diluted compounds or vehicle to the appropriate wells in triplicate.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions (typically 100 µL per well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves for both GSK525762A and GSK525768A.
-
Calculate the IC50 value for GSK525762A. GSK525768A should not exhibit a significant reduction in cell viability at the tested concentrations.
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol measures changes in the mRNA levels of BET target genes (e.g., MYC, BCL2) following inhibitor treatment.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
GSK525762A and GSK525768A
-
DMSO
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MYC, BCL2) and a housekeeping gene (GAPDH, ACTB)
-
Real-time PCR system
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with GSK525762A, GSK525768A, or vehicle at a concentration known to be effective for the active compound (e.g., 1 µM) for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA.
-
-
Quantitative PCR:
-
Prepare qPCR reactions containing cDNA, forward and reverse primers, and SYBR Green master mix.
-
Run the reactions on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of target genes to the housekeeping gene.
-
Compare the fold change in gene expression between cells treated with GSK525762A, GSK525768A, and vehicle. A significant change should only be observed with the active compound.
-
Protocol 3: Protein Expression Analysis by Western Blot
This protocol assesses the effect of BET inhibition on the protein levels of target genes.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
GSK525762A and GSK525768A
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells as described in the qRT-PCR protocol (typically for 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control (e.g., GAPDH).
-
Compare the protein levels in cells treated with GSK525762A, GSK525768A, and vehicle.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cell line of interest
-
GSK525762A and GSK525768A
-
DMSO
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blot materials as described above, with a primary antibody against the BET protein of interest (e.g., BRD4).
Methodology:
-
Cell Treatment:
-
Treat intact cells with a high concentration of GSK525762A, GSK525768A, or vehicle (e.g., 10-20 µM) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant and analyze the amount of soluble target protein by Western blot.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each treatment condition.
-
Binding of GSK525762A should stabilize the target protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle and GSK525768A-treated samples.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Activity of GSK525768A
Welcome to the technical support center for GSK525768A. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected activity with GSK525768A, the negative control for the potent BET bromodomain inhibitor I-BET-762 (GSK525762A). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK525768A and what is its expected activity?
A1: GSK525768A is the (R)-enantiomer of the potent BET (Bromodomain and Extra-Terminal) family inhibitor, I-BET-762 (GSK525762A). Due to its stereochemistry, GSK525768A is unable to bind effectively to the acetyl-lysine binding pocket of BET bromodomains. Consequently, it is expected to be biologically inactive against BET proteins (BRD2, BRD3, and BRD4) and serves as an ideal negative control in experiments to ensure that the observed effects of I-BET-762 are specifically due to BET inhibition.
Q2: Why is it important to use a negative control like GSK525768A?
Q3: What are the key physical and chemical properties of GSK525768A?
A3:
-
Molecular Formula: C₂₂H₂₂ClN₅O₂
-
Molecular Weight: 423.9 g/mol
-
Appearance: Lyophilized powder
-
Solubility: Soluble in DMSO (e.g., up to 100 mM).
-
Storage: Store the lyophilized powder at -20°C or -80°C, desiccated. Once dissolved in DMSO, aliquot and store at -20°C or -80°C. To maintain potency, it is recommended to use the solution within 1-3 months and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Unexpected Activity of GSK525768A
If you are observing a biological effect with your GSK525768A control, this guide will help you troubleshoot potential causes.
Q1: My GSK525768A control is showing a similar effect to the active I-BET-762. What could be the reason?
A1: This is a critical issue that requires careful investigation. Here are the most likely causes, starting with the most probable:
-
Compound Integrity and Purity:
-
Contamination: Your vial of GSK525768A may be contaminated with the active (S)-enantiomer, I-BET-762. This can happen during synthesis or packaging. We recommend purchasing compounds from reputable suppliers who provide a certificate of analysis with chiral purity data.
-
Degradation: Improper storage (e.g., at room temperature, exposure to light or moisture) could potentially lead to compound degradation, although this is less likely to create an active substance. Ensure you are following the recommended storage conditions.
-
-
Experimental Artifacts:
-
High Concentrations: At very high concentrations, even an inactive compound can cause non-specific effects or cytotoxicity, which might be misinterpreted as a specific biological activity. Always perform a dose-response curve to ensure you are working within a reasonable concentration range. The concentration of GSK525768A should match the concentration of I-BET-762 being used.
-
Solvent Effects: The vehicle (e.g., DMSO) used to dissolve the compound can have its own biological effects, especially at higher concentrations. Ensure you have a "vehicle-only" control in your experiment and that the final concentration of the solvent is consistent across all conditions and is below the threshold known to affect your assay (typically <0.1-0.5%).
-
-
Assay-Specific Issues:
-
Assay Interference: The chemical structure of GSK525768A might interfere with your assay readout. For example, it could have intrinsic fluorescence in a fluorescence-based assay or interfere with an enzymatic reporter (e.g., luciferase). Run a control with the compound in a cell-free version of your assay if possible.
-
Q2: How can I verify the identity and purity of my GSK525768A?
A2: If you suspect a problem with your compound, consider the following:
-
Request a Certificate of Analysis (CoA): Contact your supplier and request the CoA for the specific lot number you purchased. This document should contain information on purity (usually by HPLC) and identity (by mass spectrometry and/or NMR). Crucially, for enantiomers, you should inquire about the chiral purity.
-
Analytical Chemistry: If the issue persists and is critical to your research, you may need to perform an independent analytical verification. Techniques like High-Performance Liquid Chromatography (HPLC) with a chiral column can separate the (R) and (S) enantiomers and determine the enantiomeric excess.
Q3: What is a typical experimental workflow to validate the inactivity of GSK525768A?
A3: A logical workflow is essential to confirm the expected inactivity of your control compound.
Quantitative Data Summary
The following table summarizes the reported activity of the active BET inhibitor I-BET-762. GSK525768A is expected to have no significant activity in these assays at similar concentrations.
| Compound | Assay Type | Target/Cell Line | IC₅₀ / EC₅₀ |
| I-BET-762 (GSK525762A) | FRET Assay | BRD2, BRD3, BRD4 | ~32.5 - 42.5 nM |
| Cell Viability | HL-60 (Leukemia) | ~120 nM | |
| Cell Viability | 697 (Leukemia) | ~1.17 µM | |
| Cell Viability | Prostate Cancer Lines | ~25 - 150 nM | |
| ApoA1 Expression | HepG2 (Liver) | EC₅₀ = ~0.7 µM | |
| GSK525768A | All Assays | All Targets/Cells | No significant activity expected |
FRET: Fluorescence Resonance Energy Transfer; IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration. Data is compiled from various scientific publications. Values can vary between experiments.
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of I-BET-762 and GSK525768A on the viability of a cancer cell line known to be sensitive to BET inhibition (e.g., MV4-11, a leukemia cell line).
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow cells to adhere and stabilize.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of I-BET-762 and GSK525768A in DMSO.
-
Perform serial dilutions in culture medium to create 2X working solutions. A typical dose range would be from 20 nM to 20 µM (final concentrations will be 10 nM to 10 µM).
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
-
Cell Treatment:
-
Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the dose-response curves and calculate the IC₅₀ for I-BET-762.
-
Confirm that the curve for GSK525768A shows no significant decrease in viability compared to the vehicle control.
-
Signaling Pathway and Mechanism of Action
BET inhibitors like I-BET-762 function by competitively binding to the bromodomains of BET proteins, preventing them from docking onto acetylated histones at key gene regulatory regions, such as super-enhancers. This leads to the downregulation of critical oncogenes like MYC and inflammatory genes.
solubility issues with GSK 525768A in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK525768A, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is GSK525768A and what is its primary biological activity?
A1: GSK525768A is the (R)-enantiomer and inactive counterpart of GSK525762A, a potent BET (Bromodomain and Extra-Terminal domain) family inhibitor.[1][2][3] Unlike its active enantiomer, GSK525768A does not exhibit significant activity against the BET family of proteins (Brd2, Brd3, Brd4) and serves as a negative control in experiments.[1][2][3]
Q2: What is the expected solubility of GSK525768A in aqueous solutions?
A2: GSK525768A has limited solubility in purely aqueous solutions. To achieve higher concentrations for in vitro and in vivo studies, the use of co-solvents is necessary. Formulations containing DMSO, PEG300, Tween-80, and SBE-β-CD have been shown to yield clear solutions at concentrations of ≥ 2.5 mg/mL (5.90 mM).[1]
Q3: Can I dissolve GSK525768A directly in buffer or cell culture media?
A3: Direct dissolution in aqueous buffers or cell culture media is not recommended due to the compound's low intrinsic aqueous solubility. This can lead to precipitation and inaccurate concentration determination. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute it into the aqueous medium.
Q4: How should I store GSK525768A solutions?
A4: Lyophilized GSK525768A should be stored at -20°C and kept desiccated for long-term stability (up to 36 months).[2] Once in solution, it is recommended to store at -20°C and use within one month to maintain potency.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration of GSK525768A. - Increase the percentage of co-solvents (e.g., DMSO) in the final solution, but be mindful of potential cellular toxicity. For animal studies, keeping the DMSO concentration below 2% is recommended if the animal is weak.[1] - Consider using a formulation with solubility enhancers like PEG300, Tween-80, or SBE-β-CD.[1] |
| Cloudiness or precipitation observed in the prepared formulation. | Incomplete dissolution of the compound. | - Gently heat the solution and/or use sonication to aid in the dissolution process.[1] - Ensure that each solvent is added sequentially and mixed thoroughly before adding the next, as outlined in the preparation protocols.[1] |
| Inconsistent experimental results. | - Inaccurate concentration due to precipitation. - Degradation of the compound. | - Visually inspect solutions for any signs of precipitation before use. If observed, follow the steps for redissolving. - Prepare fresh solutions from lyophilized powder, especially for long-term experiments. - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] |
Quantitative Solubility Data
The following table summarizes the solubility of GSK525768A in different solvent systems as reported in the available literature.
| Solvent System | Achieved Concentration | Molar Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 5.90 mM | Clear Solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 5.90 mM | Clear Solution[1] |
| DMSO | 10 mM | - | -[] |
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol is suitable for achieving a clear solution of GSK525768A.
-
Prepare a 25 mg/mL stock solution of GSK525768A in DMSO.
-
To prepare 1 mL of the final working solution, sequentially add the following solvents:
-
100 µL of the 25 mg/mL GSK525768A in DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly until the solution is homogenous.
-
50 µL of Tween-80. Mix again until the solution is clear.
-
450 µL of Saline. Mix to bring the final volume to 1 mL.
-
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Protocol 2: Formulation with SBE-β-CD
This protocol provides an alternative formulation for a clear solution of GSK525768A.
-
Prepare a 25 mg/mL stock solution of GSK525768A in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
To prepare 1 mL of the final working solution, sequentially add the following:
-
100 µL of the 25 mg/mL GSK525768A in DMSO stock solution.
-
900 µL of the 20% SBE-β-CD in Saline solution.
-
-
Mix thoroughly until a clear solution is obtained. Gentle heating or sonication can be applied if needed to aid dissolution.[1]
Visualizations
Caption: Experimental workflow for preparing GSK525768A solution.
Caption: Simplified BET signaling pathway and inhibitor action.
References
potential off-target effects of GSK 525768A at high concentrations
Welcome to the Technical Support Center for GSK525768A. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and answer questions related to the use of GSK525768A in your experiments, with a specific focus on troubleshooting potential off-target effects at high concentrations.
GSK525768A is the (R)-enantiomer and inactive control compound for the potent BET (Bromodomain and Extra-Terminal) family inhibitor, I-BET762 (GSK525762A).[1] In principle, GSK525768A should not exhibit significant biological activity as it does not effectively bind to BET bromodomains.[1] However, the use of any small molecule at high concentrations can potentially lead to off-target effects. This guide provides a framework for identifying and mitigating such effects.
Frequently Asked Questions (FAQs)
Q1: What is the intended use of GSK525768A?
A1: GSK525768A is designed to be used as a negative control alongside its active (S)-enantiomer, I-BET762. Since it is structurally very similar but inactive against BET bromodomains, it helps to ensure that an observed biological effect is due to the specific inhibition of BET proteins by I-BET762 and not due to other, off-target effects of the chemical scaffold.
Q2: At what concentration should I use GSK525768A?
A2: GSK525768A should ideally be used at the same concentration as its active counterpart, I-BET762. The effective concentration of I-BET762 can vary depending on the cell line and assay, with IC50 values for growth inhibition in some cancer cell lines ranging from 25 nM to 150 nM.[2] It is recommended to perform a dose-response experiment with I-BET762 to determine the optimal concentration for your system and use the corresponding concentration for the GSK525768A control.
Q3: What defines a "high concentration" for GSK525768A?
A3: A "high concentration" is relative to the on-target potency of the active compound, I-BET762. Generally, concentrations significantly above the established IC50 or effective concentration of I-BET762 (e.g., >10-fold) could be considered high. In vitro testing often employs concentrations much higher than in vivo plasma levels, sometimes 20- to 200-fold higher, to probe for potential toxicity or off-target activity.[3]
Q4: What is the primary mechanism of action for the active compound, I-BET762?
A4: I-BET762 is a competitive inhibitor that binds to the acetyl-lysine binding pockets (bromodomains) of the BET protein family (BRD2, BRD3, BRD4, and BRDT).[4][5] This prevents BET proteins from binding to acetylated histones on chromatin, leading to the disruption of transcriptional machinery and the suppression of specific genes, most notably the oncogene MYC.[4]
Troubleshooting Guide: Unexpected Phenotypes
This guide is for situations where you observe a biological effect with GSK525768A, especially at high concentrations, or if your results with I-BET762 are inconsistent with known on-target BET inhibition.
Issue: An unexpected phenotype is observed with the negative control, GSK525768A.
This suggests a potential off-target effect. The following steps can help you investigate this possibility.
Step 1: Confirm On-Target Engagement of the Active Compound (I-BET762)
First, ensure that the active compound is engaging its intended target, BRD4, in your cellular context. This validates your experimental system.
-
Method A: Cellular Thermal Shift Assay (CETSA) This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Method B: NanoBRET™ Target Engagement Assay This is a proximity-based assay that measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells.
Step 2: Verify Downstream Effects of On-Target Engagement
Confirm that I-BET762, but not GSK525768A, represses a known BET target gene, such as MYC.
-
Method: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) This method directly measures the displacement of BRD4 from the MYC gene promoter or enhancer regions upon inhibitor treatment.
Step 3: Characterize Potential Off-Target Effects
If you have confirmed that the phenotype is not due to on-target BET inhibition (i.e., it persists with GSK525768A), consider broader screening approaches.
-
Recommendation: Broad-Panel Screening Submit GSK525768A for screening against a large panel of kinases or other potential targets. This is the most direct way to identify potential off-target interactions.
Data Presentation
Should you perform a broad-panel screen, your data should be summarized in a clear, tabular format. Below is an example of how to present selectivity data for a compound against a panel of kinases.
Table 1: Example Off-Target Kinase Profiling Data for a Test Compound at a High Concentration (e.g., 10 µM)
| Target | % Inhibition at 10 µM | On-Target/Off-Target | Notes |
| BRD4 | < 5% | On-Target (Expected Inactive) | Confirms lack of on-target activity for GSK525768A. |
| Kinase A | 85% | Off-Target | Potentially significant off-target interaction. |
| Kinase B | 55% | Off-Target | Moderate off-target interaction. |
| Kinase C | 15% | Off-Target | Likely not physiologically relevant. |
| Receptor X | 70% | Off-Target | Potential interaction to investigate further. |
This table is for illustrative purposes only. Actual data will vary.
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay for BRD4
This protocol is adapted from Promega's NanoBRET™ technical manuals.
Principle: This assay measures the binding of a test compound to a NanoLuc®-BRD4 fusion protein in live cells by monitoring the competitive displacement of a fluorescent tracer.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc-BRD4 fusion protein.
-
Seeding: Seed the transfected cells into a 384-well plate.
-
Tracer Addition: Pre-treat the cells with the NanoBRET™ BRD Tracer.
-
Compound Treatment: Add serial dilutions of your test compounds (I-BET762 and GSK525768A) and incubate for 1 hour.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal on a suitable plate reader.
-
Data Analysis: Calculate IC50 values from the dose-response curve using sigmoidal dose-response regression.
NanoBRET™ Target Engagement Workflow
Protocol 2: ChIP-qPCR for BRD4 Occupancy at the MYC Locus
This protocol is a generalized procedure based on common ChIP methodologies.
Principle: Chromatin Immunoprecipitation (ChIP) is used to determine if a protein of interest (BRD4) is bound to a specific DNA region (MYC promoter/enhancer) in cells. A decrease in the signal after treatment with an inhibitor indicates displacement of the protein.
Methodology:
-
Cell Treatment: Treat cells with I-BET762, GSK525768A, or a vehicle control (DMSO) for the desired time (e.g., 4 hours).
-
Cross-linking: Cross-link proteins to DNA using formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into 200-1000 bp fragments using sonication.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an anti-BRD4 antibody or a control IgG.
-
Immune Complex Capture: Use Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the MYC promoter or a known enhancer region to quantify the amount of precipitated DNA. A decrease in the amount of DNA in the I-BET762-treated sample compared to the vehicle and GSK525768A samples indicates displacement of BRD4.
ChIP-qPCR Workflow for BRD4 Occupancy
Signaling Pathway Diagram
The following diagram illustrates the established on-target mechanism of action for a BET inhibitor like I-BET762. An off-target effect from GSK525768A would presumably act through a different, currently unknown pathway.
On-Target Pathway of BET Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
GSK 525768A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GSK 525768A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored in its lyophilized form at -20°C, kept desiccated.[1] Under these conditions, the chemical is stable for at least 36 months.[1]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be stored at -20°C or -80°C. At -20°C, the solution is stable for up to 1 year, and at -80°C, it is stable for up to 2 years.[2] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]
Q3: What is the shelf life of this compound?
As supplied in its lyophilized form, this compound has a shelf life of 2 years from the date of quality control analysis when stored properly.[][4]
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 10 mM.[][4] For in vivo studies, specific formulations are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline), both achieving a solubility of at least 2.5 mg/mL.[2]
Troubleshooting Guide
Issue: I observed precipitation in my stock solution after thawing. What should I do?
This can happen if the compound's solubility limit is exceeded or due to improper storage.
-
Solution: Gently warm the solution and/or sonicate to aid in redissolving the precipitate.[2] Before use, ensure the solution is clear. To prevent this, ensure you are not exceeding the recommended storage time for solutions and avoid repeated freeze-thaw cycles by preparing aliquots.
Issue: My experimental results are inconsistent. Could it be related to the stability of this compound?
Inconsistent results can be a sign of compound degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound (both lyophilized and in solution) has been stored according to the recommended guidelines (see storage table below).
-
Check Solution Age: Ensure your stock solution is within its recommended shelf life (1 year at -20°C, 2 years at -80°C).[2]
-
Prepare Fresh Solutions: If in doubt, prepare a fresh stock solution from lyophilized powder. For sensitive experiments, always use freshly prepared working solutions.[2]
-
Data Summary
Storage and Stability Data
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | ≥ 2 years[][4] | Keep desiccated[1] |
| Stock Solution | -20°C | Up to 1 year[1][2] | Aliquot to avoid freeze-thaw cycles[1] |
| Stock Solution | -80°C | Up to 2 years[2] | Aliquot to avoid freeze-thaw cycles |
Solubility Data
| Solvent | Concentration | Result |
| DMSO | 10 mM[][4] | Clear Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.90 mM)[2] | Clear Solution[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.90 mM)[2] | Clear Solution[2] |
Experimental Protocols
Protocol for Preparation of Stock Solution (10 mM in DMSO):
-
Weighing: Accurately weigh the required amount of lyophilized this compound powder. The molecular weight of this compound is 423.9 g/mol .[1]
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Visual Guides
Caption: Workflow for storage, preparation, and troubleshooting of this compound.
This compound is the inactive (R)-enantiomer of GSK525762A, a potent BET bromodomain inhibitor.[1][2] As a negative control, it does not exhibit activity towards BET family proteins such as BRD2, BRD3, and BRD4.[4] Therefore, a signaling pathway diagram is not applicable as its primary use is to serve as a control in experiments involving its active counterpart.
References
troubleshooting unexpected results with GSK 525768A control
Welcome to the technical support center for GSK525768A. This guide is designed to help researchers and scientists troubleshoot unexpected experimental results when using this compound. GSK525768A is the (R)-enantiomer and inactive negative control for the potent BET bromodomain inhibitor I-BET762 (GSK525762A). As a negative control, GSK525768A is expected to have no significant biological activity against BET proteins.[1] Therefore, the observation of a biological effect is an unexpected result that requires investigation.
Frequently Asked Questions (FAQs)
Q1: What is the intended use of GSK525768A?
A1: GSK525768A is the inactive stereoisomer of the BET inhibitor I-BET762 and is designed to be used as a negative control in experiments.[1][2] It allows researchers to distinguish the specific effects of BET inhibition by I-BET762 from any non-specific or off-target effects.
Q2: At what concentration should I use GSK525768A?
A2: GSK525768A should be used at the same concentration(s) as its active counterpart, I-BET762, to ensure a valid comparison. This allows for the direct attribution of any observed biological activity to the specific action of I-BET762.
Q3: How should I prepare and store GSK525768A stock solutions?
A3: GSK525768A is typically soluble in DMSO, with stock solutions commonly prepared at a concentration of 10 mM. For long-term storage, the stock solution should be kept at -20°C or -80°C and is generally stable for up to two years under these conditions. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Troubleshooting Unexpected Biological Activity
Q4: I am observing a biological effect (e.g., cytotoxicity, changes in gene expression) with my GSK525768A control. What are the possible causes?
A4: Since GSK525768A is designed to be inactive against BET proteins, observing a significant biological effect is unexpected and warrants a systematic investigation.[1] The flowchart and detailed points below provide a guide to troubleshooting this issue.
Caption: Troubleshooting workflow for unexpected GSK525768A activity.
-
Compound Identity and Integrity: Confirm that the correct vial was used and that there was no possibility of cross-contamination with the active I-BET762 compound or other reagents. Ensure the compound has been stored correctly to prevent degradation.
-
High Concentrations: At very high concentrations, compounds can exhibit non-specific effects or cytotoxicity that are unrelated to their intended target. This can include disrupting cell membranes or causing general cellular stress.
-
Solvent Toxicity: The most common solvent, DMSO, can be toxic to some cell lines at concentrations as low as 0.5-1%. It is crucial to run a vehicle-only control (cells treated with the same concentration of DMSO used for the highest drug concentration) to rule out solvent-induced effects.
-
Compound Purity: There may be batch-to-batch variability or contamination with the active enantiomer. If the issue persists, contact the supplier for the Certificate of Analysis for your specific lot.
-
Assay Artifacts: The experimental assay itself may be sensitive to artifacts. For example, some compounds can interfere with luciferase or fluorescent reporters used in cell viability assays (e.g., CellTiter-Glo®, AlamarBlue®). Consider using an orthogonal method, such as direct cell counting with trypan blue exclusion, to validate cytotoxicity findings.
Data Summary
The table below summarizes the key properties of GSK525768A and its active counterpart, I-BET762 (GSK525762A), to highlight their intended functional differences.
| Property | GSK525768A (Control) | I-BET762 (GSK525762A) (Active) |
| Target | None (Inactive Control) | BET Bromodomains (BRD2, BRD3, BRD4)[3] |
| Mechanism | Does not bind effectively to the acetyl-lysine pocket of BET proteins.[1] | Competitively binds to the acetyl-lysine pocket, displacing BET proteins from chromatin.[3][4] |
| Expected Activity | No significant inhibition of BET-dependent transcription or cell proliferation.[1][2] | Potent inhibition of BET-dependent gene expression (e.g., MYC), leading to cell cycle arrest and apoptosis in sensitive cell lines.[5] |
| IC₅₀ (Cell-Free) | Not Applicable | ~32.5 - 42.5 nM[6] |
| Binding Kd | Not Applicable | ~50.5 - 61.3 nM[3] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | Soluble in DMSO and Ethanol (e.g., 100 mM) |
Signaling Pathway Context
To understand why GSK525768A is not expected to have an effect, it is important to understand the mechanism of its active counterpart, I-BET762. BET proteins, particularly BRD4, act as "epigenetic readers." They bind to acetylated lysine residues on histones, which are markers of active transcription. This binding recruits the transcriptional machinery (like P-TEFb and RNA Polymerase II) to the gene promoter, initiating transcription of target genes, including the key oncogene MYC. Active BET inhibitors like I-BET762 occupy the same binding pocket on BRD4 that recognizes acetylated histones, preventing this recruitment and shutting down gene expression. GSK525768A, due to its stereochemistry, does not fit properly into this pocket and thus should not interfere with this process.
Caption: Mechanism of action of active vs. inactive BET inhibitors.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of GSK525768A.
-
Materials: GSK525768A powder, sterile DMSO, sterile microcentrifuge tubes, appropriate cell culture medium.
-
Stock Solution (10 mM):
-
Briefly centrifuge the vial of GSK525768A powder to ensure all material is at the bottom.
-
Based on the molecular weight (423.9 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration. For example, for 1 mg of powder, add 235.9 µL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is below the toxicity threshold for your cell line (typically <0.5%).
-
Protocol 2: Dose-Response Assay for Cytotoxicity
This protocol can be used to determine if GSK525768A is exhibiting unexpected cytotoxic effects.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of both I-BET762 (as a positive control) and GSK525768A (the test compound) in culture medium. A typical concentration range might be from 1 nM to 10 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds and the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or direct cell counting via trypan blue).
-
Data Analysis:
-
Normalize the results to the vehicle control (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration.
-
You should observe a dose-dependent decrease in viability for the active I-BET762, from which an IC₅₀ can be calculated.
-
For the inactive GSK525768A, you should observe minimal to no decrease in viability across the entire concentration range. Any significant drop in viability, especially at lower concentrations, confirms an unexpected result that requires further troubleshooting as outlined above.
-
References
- 1. ckb.genomenon.com [ckb.genomenon.com]
- 2. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 5. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
optimizing GSK 525768A concentration for minimal toxicity
Welcome to the technical support center for GSK525768A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of GSK525768A in experimental settings. The focus of this guide is to help you determine a non-toxic working concentration for this inactive control compound.
Frequently Asked Questions (FAQs)
Q1: What is GSK525768A and why is it used in experiments?
A1: GSK525768A is the inactive (R)-enantiomer of the potent BET bromodomain inhibitor, GSK525762A (also known as I-BET-762 or Molibresib). It is designed to serve as a negative control in experiments involving its active counterpart. Because it is structurally almost identical to the active compound but does not bind to BET bromodomains, GSK525768A helps researchers differentiate between the specific effects of BET inhibition and any potential off-target or non-specific effects of the chemical scaffold.
Q2: Why do I need to test the toxicity of an "inactive" control compound?
A2: Even though GSK525768A is designed to be inactive against its intended target (BET bromodomains), it is still a chemical compound that can exert off-target effects or non-specific toxicity at certain concentrations. This can be due to interactions with other cellular components, effects on cell membrane integrity, or issues with solubility leading to precipitation and physical stress on the cells. Therefore, it is crucial to determine the maximum concentration at which GSK525768A shows no discernible toxicity in your specific experimental system. This ensures that any observed effects in your experiments with the active compound can be confidently attributed to its intended mechanism of action.
Q3: What is a typical concentration range to test for GSK525768A to establish a non-toxic working concentration?
A3: A typical starting point for determining the non-toxic concentration of a negative control compound is to test a range of concentrations up to at least the highest effective concentration of the active compound (GSK525762A). A sensible approach would be to perform a dose-response experiment with GSK525768A ranging from the lowest effective concentration of the active compound up to 10-fold or even 100-fold higher, if solubility permits. For example, if the active compound is effective at 100 nM, you might test GSK525768A at concentrations from 100 nM up to 10 µM or higher.
Q4: What solvents should I use to dissolve GSK525768A?
A4: GSK525768A is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your cell culture medium for your experiments. Be mindful of the final DMSO concentration in your culture, as DMSO itself can be toxic to cells at concentrations typically above 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation
| Compound | Target(s) | Role | Reported Non-Inhibitory Concentration (Cell Proliferation) |
| GSK525768A | None (inactive enantiomer of GSK525762A) | Negative Control | To be determined experimentally in your system. |
| (-)-JQ1 (JQ1R) | None (inactive enantiomer of (+)-JQ1) | Negative Control | Did not inhibit proliferation up to 10 µM in EWS and RMS cell lines. |
Experimental Protocols
To determine the optimal, non-toxic concentration of GSK525768A for your experiments, it is essential to perform a cytotoxicity assay in your specific cell line(s) of interest. Below are detailed protocols for two common cytotoxicity assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
GSK525768A
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of GSK525768A in complete culture medium. A suggested range is from 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the highest final DMSO concentration you will use).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
Protocol 2: Resazurin (AlamarBlue) Assay
Principle: This fluorescent assay also measures cell viability through metabolic activity. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
GSK525768A
-
Resazurin sodium salt solution (e.g., AlamarBlue reagent)
-
DMSO
-
96-well black, clear-bottom cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well black, clear-bottom plate at an optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of GSK525768A and a vehicle control as described in the MTT protocol.
-
Cell Treatment: Treat the cells with the compound dilutions or vehicle control.
-
Incubation: Incubate for the desired experimental duration.
-
Resazurin Addition: Add resazurin reagent to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate wavelengths.
-
Data Analysis: Subtract the fluorescence of a "medium only + resazurin" control from all readings. Calculate cell viability as a percentage of the vehicle control: (Fluorescence of treated cells / Fluorescence of vehicle control) * 100.
Visualizations
Caption: Enantiomer-specific binding of BET inhibitors.
Caption: Workflow for concentration determination.
Caption: Troubleshooting unexpected toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected toxicity observed with GSK525768A | High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture well is too high (typically >0.5%). | Ensure the final DMSO concentration is consistent across all wells (including the active compound) and is at a level non-toxic to your cells (ideally ≤0.1%). |
| Compound Precipitation: GSK525768A may be precipitating out of the aqueous culture medium, causing physical stress or cell death. | Visually inspect the wells for precipitates. Prepare fresh dilutions for each experiment. Consider lowering the highest concentration tested. | |
| Assay Interference: The compound may be directly interacting with the assay reagents (e.g., reducing MTT or resazurin). | Run a cell-free control by adding GSK525768A to culture medium with the assay reagent but without cells. If you see a signal change, the compound is interfering. Switch to an orthogonal assay (e.g., a DNA-based viability assay like Crystal Violet or a membrane integrity assay like LDH release). | |
| Off-Target Effects: Although designed to be inactive, the chemical scaffold may have genuine off-target biological effects at higher concentrations.[1][2] | This is the most complex issue. If other causes are ruled out, you must define the non-toxic window and use GSK525768A only within that range. Acknowledge this limitation in your data interpretation. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent number of cells seeded per well. | Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to changes in medium concentration. | Avoid using the outer wells of the plate for your experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Compound Dilution Errors: Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and change tips for each dilution step. Prepare a master mix for each concentration to be added to replicate wells. | |
| Cell viability is >100% in some treated wells | Metabolic Upregulation: The compound may be causing an increase in cellular metabolism without an increase in cell number. | This is a known artifact of metabolic assays like MTT. Confirm your results with a cell counting-based method (e.g., Trypan Blue exclusion or a DNA-binding dye assay). |
| Pipetting Inaccuracy: More cells may have been seeded in those wells compared to the control wells. | Review your cell seeding technique for consistency. |
References
degradation of GSK 525768A in long-term experiments
Welcome to the technical support center for GSK525768A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the degradation of GSK525768A in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to support your research.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of GSK525768A in extended experimental setups.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time | Degradation of GSK525768A in stock solutions or working solutions. | 1. Prepare fresh stock solutions of GSK525768A in a suitable solvent like DMSO.[][2]2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3]3. Store stock solutions at -20°C or lower for long-term stability.[][4]4. For working solutions in aqueous media, prepare them fresh before each experiment. |
| Loss of expected biological inactivity | The compound may have degraded into unforeseen active compounds, or there may be contamination. | 1. Verify the purity of the GSK525768A stock using analytical methods like HPLC.2. Test a fresh batch of the compound to rule out batch-to-batch variability.3. Ensure proper aseptic techniques are used during experiments to prevent microbial contamination that could alter the compound. |
| Precipitation of the compound in cell culture media | Poor solubility of GSK525768A in the aqueous environment of the culture medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced precipitation and cell toxicity.2. Before adding to the cell culture, pre-warm the medium and the compound solution to the incubation temperature.3. Consider using a formulation with solubility enhancers if precipitation persists.[5] |
| Variability between different long-term experiments | Differences in experimental conditions affecting compound stability. | 1. Standardize all experimental parameters, including temperature, pH, light exposure, and incubation times.[6]2. Maintain a detailed log of all experimental conditions for each run to identify potential sources of variability.3. Perform stability tests of GSK525768A under your specific experimental conditions (see Experimental Protocols section). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for GSK525768A?
A1: For long-term storage, GSK525768A should be stored as a solid or in a suitable solvent like DMSO at -20°C.[][4] Under these conditions, the compound is reported to be stable for at least two years.[4]
Q2: How stable is GSK525768A in cell culture media?
Q3: What are the potential degradation products of GSK525768A?
A3: Currently, there is no publicly available information detailing the specific degradation products of GSK525768A. General degradation pathways for similar small molecules can involve hydrolysis, oxidation, or photodecomposition.[6][9] If characterization of degradation products is critical for your research, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed.
Q4: Can I repeatedly freeze and thaw my stock solution of GSK525768A?
A4: It is highly recommended to avoid multiple freeze-thaw cycles as this can accelerate the degradation of the compound.[3] The best practice is to aliquot the stock solution into single-use vials upon preparation.
Q5: GSK525768A is an inactive control. Why is its degradation a concern?
A5: Even as an inactive control, the degradation of GSK525768A is a concern for several reasons. Degradation can lead to a decrease in the effective concentration of the control compound, potentially leading to misinterpretation of results. Furthermore, degradation products could unexpectedly exhibit biological activity or interfere with the assay, compromising the validity of the experiment.
Experimental Protocols
Protocol: Assessing the Stability of GSK525768A in Cell Culture Medium
This protocol provides a general framework for determining the stability of GSK525768A under specific long-term experimental conditions.
Materials:
-
GSK525768A
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Prepare a Stock Solution: Dissolve GSK525768A in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution into your pre-warmed cell culture medium to the final working concentration you use in your experiments. Prepare a sufficient volume for all time points.
-
Incubation: Place the working solution in the incubator under your standard experimental conditions.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the working solution.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to halt further degradation.
-
HPLC Analysis:
-
Thaw the samples and a freshly prepared standard of GSK525768A at a known concentration.
-
Analyze all samples and the standard by HPLC. The mobile phase and column will need to be optimized for GSK525768A.
-
Quantify the peak area corresponding to GSK525768A in each sample.
-
-
Data Analysis:
-
Calculate the percentage of GSK525768A remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining GSK525768A against time to determine the degradation kinetics and half-life in your specific medium.
-
Quantitative Data Summary
The following tables present hypothetical stability data for GSK525768A for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Hypothetical Stability of GSK525768A (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | % Remaining GSK525768A |
| 0 | 100% |
| 12 | 95% |
| 24 | 88% |
| 48 | 75% |
| 72 | 62% |
Table 2: Hypothetical Effect of Storage Temperature on GSK525768A (10 mM in DMSO) over 6 Months
| Storage Temperature | % Remaining GSK525768A |
| 4°C | 85% |
| -20°C | 98% |
| -80°C | >99% |
Visualizations
Signaling Pathway
GSK525768A is the inactive enantiomer of GSK525762A, a BET (Bromodomain and Extra-Terminal domain) inhibitor. As a negative control, GSK525768A is not expected to significantly engage with BET proteins or modulate their downstream signaling. The following diagram illustrates the general signaling pathway inhibited by active BET inhibitors like GSK525762A, providing context for the use of GSK525768A as a control.
Caption: General BET signaling pathway inhibited by active compounds.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the potential degradation of GSK525768A in long-term experiments.
Caption: Troubleshooting workflow for GSK525768A degradation.
References
- 2. biotin-16-ctp.com [biotin-16-ctp.com]
- 3. researchgate.net [researchgate.net]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cellgs.com [cellgs.com]
- 9. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming the Inactivity of GSK525768A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you confirm the inactivity of GSK525768A in your assays.
Understanding GSK525768A and Its Role as a Negative Control
GSK525768A is the inactive (R)-enantiomer of the potent BET (Bromodomain and Extra-Terminal domain) family inhibitor, GSK525762A (also known as I-BET-762 or Molibresib). In experimental biology, establishing a clear distinction between on-target and off-target effects is critical. GSK525768A serves as an essential negative control in experiments involving its active counterpart, GSK525762A. The fundamental principle is that any observed biological effect should be induced by the active enantiomer but not by the inactive one. An effect observed with both compounds may indicate an off-target mechanism.
This guide will walk you through the necessary assays and expected outcomes to rigorously confirm that GSK525768A is inactive in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using GSK525768A in an experiment?
A1: GSK525768A is used as a negative control to demonstrate the specificity of the effects observed with its active enantiomer, GSK525762A. Because it is structurally almost identical to the active compound but does not bind to BET bromodomains, it helps to ensure that the observed phenotype is due to on-target BET inhibition and not some other non-specific or off-target effect.
Q2: At what concentration should I use GSK525768A?
A2: As a general rule, GSK525768A should be used at the same concentration range as its active counterpart, GSK525762A. To be thorough, it is often recommended to test it up to the highest concentration of the active compound used, or even slightly higher, to definitively show a lack of activity.
Q3: What should I do if I observe an effect with GSK525768A?
A3: If you observe a biological effect with GSK525768A, it suggests that the phenotype may not be mediated by BET bromodomain inhibition. Please refer to the Troubleshooting Guide below for a systematic approach to investigate this unexpected activity.
Experimental Strategies to Confirm Inactivity
To confirm the inactivity of GSK525768A, it is recommended to perform a series of assays in parallel with its active enantiomer, GSK525762A, and a vehicle control (e.g., DMSO). The expected outcome is that GSK525762A will show a dose-dependent effect, while GSK525768A will show no significant activity compared to the vehicle control across a range of concentrations.
Here are three key types of assays to perform this validation:
-
Target Engagement Assays: Directly measure the binding of the compound to the target protein.
-
Gene Expression Analysis: Measure the downstream effect on the transcription of BET target genes.
-
Cell-Based Phenotypic Assays: Assess the overall cellular response to the compound.
Troubleshooting Guide: Unexpected Activity of GSK525768A
Encountering a biological effect with a negative control can be perplexing. This guide provides a logical workflow to diagnose the potential cause.
Diagram: Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting unexpected activity from the negative control GSK525768A.
Quantitative Data Summary
The following table summarizes typical concentration ranges and expected outcomes for the active BET inhibitor GSK525762A. GSK525768A should produce no significant effect at these concentrations.
| Assay Type | Target/Process Measured | Active Compound (GSK525762A) - Typical Effective Concentration/IC50 | Inactive Control (GSK525768A) - Expected Outcome |
| Biochemical Assay | BET Bromodomain Binding (e.g., FRET) | IC50: ~35 nM | No inhibition |
| Cell Viability | Proliferation/Apoptosis | gIC50: 25 nM - 150 nM in sensitive prostate cancer cell lines. | No significant decrease in cell viability |
| Gene Expression | MYC mRNA levels (RT-qPCR) | Significant downregulation at concentrations ≥ 100 nM | No significant change in MYC mRNA levels |
| Target Engagement | BRD4 Thermal Stability (CETSA) | Increased melting temperature (thermal shift) | No change in melting temperature |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if a compound binds to and stabilizes its target protein (e.g., BRD4) in intact cells, leading to a higher melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to verify target engagement.
-
Cell Treatment: Culture your cell line of interest to approximately 80-90% confluency. Treat cells with the vehicle (e.g., 0.1% DMSO), a titration of GSK525762A (e.g., 100 nM, 500 nM, 1 µM), and a matching titration of GSK525768A for 1-2 hours.
-
Cell Harvesting and Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by performing three rapid freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant. Determine the protein concentration and normalize all samples. Analyze the amount of soluble BRD4 at each temperature point by Western blotting using a validated anti-BRD4 antibody.
-
Data Analysis: Quantify the band intensities. For each treatment condition, normalize the intensity at each temperature to the intensity at the lowest temperature. Plot the normalized soluble protein fraction against temperature to generate melting curves.
-
Expected Result: GSK525762A-treated samples will show a rightward shift in the melting curve for BRD4, indicating stabilization. GSK525768A and vehicle-treated samples should have overlapping curves with no shift.
-
Protocol 2: RT-qPCR for MYC Gene Expression
This protocol assesses the functional consequence of BET inhibition by measuring the downregulation of a key target gene, MYC.
-
Cell Treatment: Seed cells at an appropriate density. The next day, treat with the vehicle, a titration of GSK525762A (e.g., 100 nM to 1 µM), and a matching titration of GSK525768A for 6 to 24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using validated primers for the MYC gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method.
-
Expected Result: Treatment with GSK525762A should result in a dose-dependent decrease in MYC mRNA levels. GSK525768A should show no significant effect on MYC expression compared to the vehicle control.
-
Protocol 3: Cell Viability Assay
This protocol measures the anti-proliferative effects of the compounds on cancer cell lines known to be sensitive to BET inhibition.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GSK525762A (e.g., from 1 nM to 10 µM), a matching serial dilution of GSK525768A, and a vehicle control.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Viability Measurement: Measure cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the relative cell viability. Plot the results as a dose-response curve and calculate the IC50 or gIC50 value for each compound.
-
Expected Result: GSK525762A will exhibit a dose-dependent inhibition of cell viability, allowing for the calculation of an IC50 value. GSK525768A will not significantly impact cell viability, and it should not be possible to calculate a meaningful IC50 value.
-
GSK 525768A interference with assay reagents
Welcome to the technical support center for GSK525768A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
GSK525768A is the inactive (R)-enantiomer of the potent BET bromodomain inhibitor, GSK525762A (I-BET-762).[1][2][3] Due to its structural similarity to the active compound, GSK525768A serves as an ideal negative control in experiments to help ensure that any observed biological effects of GSK525762A are due to its intended pharmacology and not off-target or artifactual effects.
However, like any small molecule, GSK525768A has the potential to interfere with assay components, leading to misleading results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of GSK525768A in experiments?
A1: GSK525768A is the inactive enantiomer of the BET bromodomain inhibitor GSK525762A and shows no activity towards BET family proteins.[1][2][3] Its primary use is as a negative control in experiments involving GSK525762A to distinguish between specific pharmacological effects and non-specific or off-target effects.
Q2: I'm observing unexpected activity with GSK525768A in my assay. What are the potential causes?
A2: Unexpected activity with a negative control compound like GSK525768A can arise from several sources of assay interference. Common mechanisms for small molecule interference include:
-
Autofluorescence: The compound itself may emit light at the same wavelength as your assay's detection channel, leading to a false-positive signal.[4][5]
-
Fluorescence Quenching: The compound may absorb the light emitted by your fluorescent reporter, leading to a false-negative signal.[4]
-
Chemical Reactivity: The compound may react with assay reagents, such as the substrate or the reporter enzyme itself.[4][6]
-
Colloidal Aggregation: At higher concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions.[4][5]
It is crucial to systematically investigate these possibilities to ensure the validity of your results.
Q3: How can I test for autofluorescence of GSK525768A in my fluorescence-based assay?
A3: To test for autofluorescence, you should run a "compound-only" control. This involves preparing wells containing GSK525768A at the concentrations used in your experiment, in the assay buffer, but without any of the biological components (e.g., cells, enzymes, or fluorescent substrates). If you observe a signal in these wells that is above the background of the buffer alone, it indicates that GSK525768A is autofluorescent at the excitation and emission wavelengths you are using.[4]
Q4: My luciferase reporter assay is showing inhibition with GSK525768A. Is this expected?
A4: While GSK525768A is biologically inactive against BET bromodomains, it could potentially inhibit the luciferase enzyme directly. The active enantiomer, GSK525762A, was originally identified in a luciferase-based reporter screen for ApoA1 up-regulation, suggesting it may not be a potent inhibitor of luciferase.[7][8] However, direct inhibition of reporter enzymes is a known mechanism of assay interference for some small molecules.[6][9][10] To confirm this, you should perform a counter-screen with purified luciferase enzyme.
Q5: What is colloidal aggregation and how can I determine if it is the cause of the observed activity of GSK525768A?
A5: Colloidal aggregation occurs when small molecules form sub-micrometer particles in solution, which can non-specifically inhibit enzymes by sequestering them.[4][5] A key characteristic of aggregation-based inhibition is its sensitivity to non-ionic detergents. To test for this, you can repeat your assay with the addition of a low concentration (e.g., 0.01-0.1%) of a detergent like Triton X-100 or Tween-20. A significant reduction in the observed activity of GSK525768A in the presence of the detergent strongly suggests that the initial result was due to colloidal aggregation.[11]
Troubleshooting Guides
Issue 1: Unexpected Signal in a Fluorescence-Based Assay
Symptoms:
-
A dose-dependent increase in signal in the presence of GSK525768A, even in the absence of the intended biological target.
-
A dose-dependent decrease in the signal from a known fluorescent probe.
Troubleshooting Workflow:
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Compound GSK 525768A - Chemdiv [chemdiv.com]
- 4. benchchem.com [benchchem.com]
- 5. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
best practices for handling and storing GSK 525768A
Welcome to the technical support center for GSK 525768A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for handling, storing, and utilizing this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is the inactive (R)-enantiomer of the potent BET bromodomain inhibitor, GSK525762A (I-BET-762).[1] By itself, this compound exhibits no significant activity towards BET proteins.[2][3] Its primary and critical role in research is to serve as a negative control in experiments involving its active counterpart, I-BET-762. Using this compound allows researchers to distinguish between the specific, on-target effects of BET inhibition and any potential non-specific or off-target effects of the chemical scaffold.[1]
Q2: How should I store this compound upon receipt?
A2: Proper storage is crucial to maintain the integrity of the compound. This compound should be stored as a lyophilized powder at -20°C for up to one year, or at -80°C for up to two years.[3][4] Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -20°C and used within three months to prevent loss of potency.[4][5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[5][6] For creating a stock solution, high-purity, anhydrous DMSO is recommended.[7] A common stock solution concentration is 10 mM.[4]
Q4: I'm observing precipitation when diluting my DMSO stock solution into an aqueous medium for cell culture experiments. What should I do?
A4: This is a common issue with compounds that have low aqueous solubility. Here are several steps to mitigate precipitation:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a stepwise dilution method: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, create an intermediate dilution in your buffer or medium.
-
Gentle warming and sonication: If precipitation occurs during the preparation of a working solution, gentle warming (e.g., to 37°C) and/or sonication can help to redissolve the compound.[1][3]
-
Consider co-solvents for in vivo studies: For animal studies, formulations often include co-solvents like PEG300 and Tween-80 to improve solubility.[1][3]
Q5: Why is it important to use this compound as a control instead of just a vehicle control?
A5: While a vehicle control (e.g., DMSO) accounts for the effects of the solvent, it does not control for potential off-target effects of the compound's chemical structure. An effect observed with the active compound (I-BET-762) but not with the inactive enantiomer (this compound) provides strong evidence that the observed phenotype is due to the specific inhibition of the intended target (BET proteins).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Off-Target Effects: The observed phenotype may not be related to BET inhibition. 3. Cell Line Specificity: The transcriptional landscape and dependency on BET proteins can vary significantly between cell lines. | 1. Use fresh aliquots: Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution. 2. Confirm on-target mechanism: Compare the effects of the active inhibitor (I-BET-762) with the inactive control (this compound). A true on-target effect should only be observed with the active compound.[1] 3. Characterize your cell line: Determine the IC50 for your specific cell line and use the lowest effective concentration to minimize off-target effects. |
| High levels of cytotoxicity in non-cancerous cell lines | 1. On-Target Toxicity: BET proteins play essential roles in normal physiological processes. 2. High Compound Concentration: Using a concentration that is too high can lead to non-specific toxicity. | 1. Titrate the inhibitor: Perform a dose-response curve to identify the optimal concentration that balances efficacy and toxicity. 2. Use the inactive control: Ensure that the cytotoxicity is significantly lower with this compound at the same concentration. |
| Difficulty dissolving the compound | 1. Low Aqueous Solubility: The compound is inherently lipophilic. 2. Incorrect Solvent: Using a solvent in which the compound is not readily soluble. | 1. Follow recommended reconstitution protocols: Use high-purity DMSO for stock solutions. For working solutions, consider gentle warming or sonication if precipitation occurs.[1][3][7] 2. Check solvent compatibility: Refer to solubility data for appropriate solvents.[5][6] |
Quantitative Data Summary
The following table summarizes the in vitro potency of the active enantiomer, I-BET-762 (GSK525762A). This compound is inactive at these concentrations.
| Assay Type | Target | Cell Line | IC50 / gIC50 |
| Cell-free Assay | BET Proteins | - | ~35 nM |
| Cell Growth Assay | - | MV4-11 (AML) | 112 nM |
| Cell Growth Assay | - | LNCaP (Prostate) | 25 - 150 nM |
| Cell Growth Assay | - | VCaP (Prostate) | 25 - 150 nM |
| Cell Growth Assay | - | NCI-H660 (Prostate) | > 1 µM |
| Cell Growth Assay | - | PC3 (Prostate) | > 1 µM |
Data sourced from multiple studies.[2][8][9]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Working Solution for Cell Culture:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform a serial dilution in cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.[7]
-
For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well).[10]
-
Compound Treatment: After allowing the cells to adhere (typically 12-24 hours), treat them with a serial dilution of I-BET-762. Include parallel treatments with this compound at the same concentrations as a negative control, and a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).[10]
-
Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for I-BET-762.
Protocol 3: Western Blotting for MYC Downregulation
-
Cell Treatment: Seed cells in 6-well plates and treat with I-BET-762, this compound (as a negative control), and a vehicle control for a specified time (e.g., 24-72 hours).[8]
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Expect to see a decrease in c-Myc levels in cells treated with I-BET-762 but not in those treated with this compound or the vehicle.[8]
Visualizations
Signaling Pathway of BET Inhibition
The active enantiomer, I-BET-762, competitively binds to the bromodomains of BET proteins (like BRD4), displacing them from acetylated histones on chromatin. This disrupts the transcriptional machinery, leading to the downregulation of key target genes, most notably the oncogene MYC. This compound does not effectively bind to BET bromodomains and therefore does not initiate this signaling cascade.
Caption: Mechanism of action for I-BET-762 and the role of this compound.
Experimental Workflow: Confirming On-Target Activity
This workflow outlines the logical steps to confirm that an observed cellular effect is due to the specific inhibition of BET proteins.
Caption: Decision workflow for validating on-target effects of BET inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 5. tribioscience.com [tribioscience.com]
- 6. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to the BET Bromodomain Inhibitor GSK525762A and its Inactive Enantiomer GSK525768A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities and experimental applications of GSK525762A (also known as I-BET-762 or Molibresib) and its stereoisomer, GSK525768A. The information presented herein is intended to assist researchers in designing experiments, interpreting data, and advancing the understanding of BET bromodomain inhibition in various disease models.
Introduction
GSK525762A is a potent, cell-permeable, small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, thereby playing a crucial role in the regulation of gene transcription.[2] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, GSK525762A disrupts their interaction with chromatin, leading to the downregulation of key oncogenes such as MYC and pro-inflammatory genes.[2][3] This mechanism of action has established GSK525762A as a valuable tool for investigating the therapeutic potential of BET inhibition in oncology and inflammatory diseases.[2]
In contrast, GSK525768A is the (R)-enantiomer of GSK525762A and serves as a crucial negative control in experimental settings. Due to its stereochemistry, GSK525768A does not exhibit significant binding affinity for BET bromodomains and is therefore considered biologically inactive. Its use allows researchers to distinguish the on-target effects of GSK525762A from any potential off-target or non-specific effects of the chemical scaffold.
Data Presentation
The following tables summarize the quantitative data comparing the biochemical and cellular activities of GSK525762A and GSK525768A.
Table 1: Biochemical Activity of GSK525762A against BET Bromodomains
| Target | Assay Type | Metric | Value (nM) |
| BRD2 | FRET | IC50 | 32.5[4] |
| BRD3 | FRET | IC50 | 42.4[4] |
| BRD4 | FRET | IC50 | 36.1[4] |
| BRD2 | Isothermal Titration Calorimetry (ITC) | Kd | 61.3[5] |
| BRD3 | Isothermal Titration Calorimetry (ITC) | Kd | 50.5[5] |
| BRD4 | Isothermal Titration Calorimetry (ITC) | Kd | 55.2[5] |
| BET Proteins (unspecified) | Cell-free assay | IC50 | ~35 |
Table 2: Cellular Activity of GSK525762A in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 (MTT Assay) | 0.46 ± 0.4[4] |
| LNCaP | Prostate Cancer | gIC50 | 0.025 - 0.150 |
| VCaP | Prostate Cancer | gIC50 | 0.025 - 0.150 |
| NCI-H660 | Prostate Cancer | gIC50 | > 1 |
| DU145 | Prostate Cancer | gIC50 | > 1 |
| Kasumi-1 | Acute Myeloid Leukemia | IC50 | 0.21 |
Table 3: Comparative Activity of GSK525762A and GSK525768A
| Compound | Target/Assay | Metric | Activity |
| GSK525762A | BET Bromodomains (BRD2, BRD3, BRD4) | IC50 / Kd | Potent inhibitor (nM range)[4][5] |
| GSK525768A | BET Bromodomains | Activity | Inactive / No significant binding |
Note: While GSK525768A is widely used as an inactive control, specific IC50 or Kd values are often not reported in the literature, as its inactivity is demonstrated by the lack of a biological effect at concentrations where GSK525762A shows potent activity.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of GSK525762A and GSK525768A are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to BET bromodomains.
Principle: The assay measures the disruption of the interaction between a tagged BET bromodomain protein and a biotinylated, acetylated histone peptide. A fluorescent donor (e.g., Europium-labeled antibody against the protein tag) and a fluorescent acceptor (e.g., Streptavidin-labeled fluorophore) are brought into proximity when the protein and peptide interact, resulting in a FRET signal. An inhibitor that binds to the bromodomain will displace the acetylated peptide, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the tagged BET bromodomain protein (e.g., GST-BRD4), biotinylated acetylated histone H4 peptide, Europium-labeled anti-tag antibody, and Streptavidin-conjugated acceptor dye in an appropriate assay buffer.
-
-
Assay Procedure:
-
Add the test compound in a serial dilution to a 384-well plate.
-
Add the BET bromodomain protein and the acetylated histone peptide to the wells and incubate to allow for binding.
-
Add the FRET donor and acceptor reagents.
-
Incubate the plate to allow the detection reagents to bind.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This assay is used to determine the effect of the compounds on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of GSK525762A, GSK525768A (as a negative control), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blotting for c-Myc Expression
This technique is used to measure the levels of specific proteins, such as c-Myc, in cells following treatment with the compounds.
Methodology:
-
Cell Treatment and Lysis: Treat cells with GSK525762A, GSK525768A, and a vehicle control for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparison of GSK525762A and GSK525768A.
Caption: Mechanism of action of GSK525762A vs. GSK525768A.
Caption: Experimental workflow for comparing the two compounds.
References
Validating GSK525768A as a Negative Control for BET Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust negative controls is paramount for the accurate interpretation of experimental data. This guide provides a comprehensive comparison of GSK525768A with active BET (Bromodomain and Extra-Terminal) inhibitors, offering experimental data and protocols to validate its use as a reliable negative control.
GSK525768A is the inactive (R)-enantiomer of the potent pan-BET inhibitor, I-BET762 (GSK525762). Due to its stereochemical configuration, GSK525768A is unable to bind effectively to the acetyl-lysine binding pockets of BET proteins, rendering it biologically inert in assays targeting BET-dependent processes. This property makes it an ideal negative control to distinguish specific effects of BET inhibition from off-target or non-specific cellular responses.
Mechanism of Action of BET Inhibitors
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which are markers of active chromatin. This interaction facilitates the recruitment of transcriptional machinery, including RNA polymerase II, to the promoters and enhancers of target genes, thereby activating their expression.
Active BET inhibitors, such as I-BET762 and JQ1, are small molecules that competitively bind to the bromodomains of BET proteins. This binding displaces BET proteins from chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes. One of the most well-documented downstream effects of BET inhibition is the suppression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[1] Additionally, BET inhibitors have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation.[2]
Comparative Efficacy Data
The validation of GSK525768A as a negative control hinges on its lack of biological activity compared to its active counterparts. The following tables summarize the quantitative data from various studies, highlighting the differential effects of active BET inhibitors and GSK525768A.
Table 1: In Vitro Cell Viability
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| I-BET762 | MDA-MB-231 (Breast Cancer) | MTT Assay | 0.46 ± 0.4 | [3] |
| JQ1 | Rhabdomyosarcoma (Rh41) | Calcein AM | ~0.1 | [4] |
| JQ1 (inactive R-enantiomer) | Rhabdomyosarcoma (Rh41) | Calcein AM | >10 | [4] |
Note: While direct IC50 values for GSK525768A are often not explicitly reported due to its inactivity, studies consistently show no significant effect on cell viability at concentrations where the active inhibitors are highly potent.
Table 2: Gene Expression Analysis (MYC Downregulation)
| Compound | Cell Line | Treatment | MYC mRNA Levels (Fold Change vs. Control) | Reference |
| JQ1 | MCC-3 (Merkel Cell Carcinoma) | 800 nM for 72h | ~0.4 | [5] |
| I-BET762 | LNCaP (Prostate Cancer) | 1 µM | Significant Reduction | [6] |
| JQ1 (inactive enantiomer) | LP-1 (Multiple Myeloma) | 4 and 8h | No significant change | [2] |
Experimental Protocols
To validate GSK525768A as a negative control in your own experimental systems, the following key assays are recommended:
Cell Viability Assay
Objective: To assess the effect of BET inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat cells with a serial dilution of the active BET inhibitor (e.g., I-BET762 or JQ1) and GSK525768A. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the AlamarBlue or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. GSK525768A should not exhibit a significant reduction in cell viability.
Gene Expression Analysis (RT-qPCR)
Objective: To measure the effect of BET inhibitors on the expression of target genes, such as MYC.
Protocol:
-
Cell Treatment: Treat cells with the active BET inhibitor and GSK525768A at a concentration known to be effective for the active compound.
-
RNA Isolation: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA samples.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (e.g., MYC) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant downregulation of MYC should be observed with the active inhibitor, but not with GSK525768A.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To determine the effect of BET inhibitors on the binding of BRD4 to chromatin at specific gene loci.
Protocol:
-
Cell Treatment: Treat cells with the active BET inhibitor and GSK525768A.
-
Cross-linking: Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin using an antibody specific for BRD4.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Sequencing and Analysis: Prepare a sequencing library and perform high-throughput sequencing. Analyze the data to identify BRD4 binding sites. A significant reduction in BRD4 binding at target gene promoters and enhancers (e.g., the MYC enhancer) should be observed with the active inhibitor, while GSK525768A should show no effect.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug: I-BET-762 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BET Inhibitor Negative Controls: GSK525768A and (-)-JQ1
In the rapidly evolving field of epigenetics, the study of Bromodomain and Extra-Terminal (BET) proteins has identified them as critical regulators of gene transcription and promising therapeutic targets in oncology and inflammatory diseases. Small molecule inhibitors targeting BET proteins have shown significant potential, with compounds like I-BET762 (GSK525762A) and (+)-JQ1 being extensively studied. To ensure the specificity of action of these inhibitors in experimental settings, the use of appropriate negative controls is paramount. This guide provides a detailed comparison of two widely used BET inhibitor negative controls: GSK525768A, the inactive enantiomer of I-BET762, and (-)-JQ1, the inactive enantiomer of (+)-JQ1.
Introduction to BET Inhibitor Negative Controls
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, and BRD4), thereby displacing them from chromatin and downregulating the expression of target genes, including the prominent oncogene MYC. An ideal negative control for a BET inhibitor is a molecule that is structurally highly similar to the active compound but lacks significant binding affinity for the target protein. This allows researchers to distinguish between on-target effects and potential off-target or non-specific effects of the active drug. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often serve as excellent negative controls, as one enantiomer can be highly active while the other is virtually inactive.
GSK525768A is the (R)-enantiomer of the potent pan-BET inhibitor I-BET762 (GSK525762A).[1] Similarly, (-)-JQ1 is the (R)-enantiomer of the well-characterized thieno-triazolo-1,4-diazepine BET inhibitor, (+)-JQ1. Both GSK525768A and (-)-JQ1 are commercially available and frequently employed in both in vitro and in vivo studies to validate the on-target activity of their respective active counterparts.
Quantitative Comparison of Inactivity
To objectively assess the suitability of GSK525768A and (-)-JQ1 as negative controls, it is essential to compare their binding affinities to BET bromodomains and their effects in cellular assays. The following tables summarize the available quantitative data.
Biochemical Activity
The inhibitory activity of these compounds is often determined using biochemical assays such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which measure the displacement of a ligand from the BET bromodomain.
| Compound | Target Bromodomain | Assay Type | IC50 (nM) | Reference |
| GSK525762A (I-BET762) | BRD2 | TR-FRET | 32.5 | [2] |
| BRD3 | TR-FRET | 42.4 | [2] | |
| BRD4 | TR-FRET | 36.1 | [2] | |
| GSK525768A | BRD4 (BD1) | - | >100,000 (Expected) | Inferred from inactivity |
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | [3] |
| BRD4 (BD2) | AlphaScreen | 33 | [3] | |
| (-)-JQ1 | BRD4 (BD1) | AlphaScreen | >10,000 | [3] |
Cellular Activity
The efficacy of BET inhibitors and the inactivity of their negative controls are further validated in cellular assays, which measure downstream effects such as cell viability and proliferation.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| GSK525762A (I-BET762) | Pancreatic Cancer Cells (Various) | Cell Viability | 0.231 - 2.55 | [3] |
| GSK525768A | Various | Cell Viability | Inactive (Expected) | Inferred from inactivity |
| (+)-JQ1 | Various Cancer Cell Lines | Cell Viability | 0.037 - 0.72 | [3] |
| (-)-JQ1 | Various | Cell Viability | Inactive | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are protocols for key assays used to characterize BET inhibitors and their negative controls.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is commonly used to measure the binding of BET inhibitors to bromodomains.
Principle: The assay relies on the interaction between a donor and an acceptor bead. The donor bead is coated with streptavidin, which binds to a biotinylated histone peptide. The acceptor bead is coated with an antibody that recognizes a tag (e.g., GST) on the recombinant BET bromodomain protein. When the bromodomain binds to the histone peptide, the beads are brought into close proximity, allowing for the generation of a luminescent signal upon excitation. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
Detailed Protocol:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., GSK525768A, (-)-JQ1) in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well microplate.
-
Reaction Mixture: Add the GST-tagged BET bromodomain protein and the biotinylated histone H4 peptide to the wells and incubate to allow for binding.
-
Bead Addition: Add the anti-GST acceptor beads and incubate in the dark. Subsequently, add the streptavidin-coated donor beads and perform a final incubation in the dark.
-
Signal Detection: Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a widely used method to assess the impact of compounds on cell proliferation and viability.
Principle: The assay quantifies the amount of ATP present in a cell culture, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP. A decrease in luminescence indicates a reduction in cell viability.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., GSK525768A, (-)-JQ1) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the compound concentration to calculate the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate negative control is a critical aspect of designing rigorous experiments to study the effects of BET inhibitors. Both GSK525768A and (-)-JQ1 serve as excellent negative controls for their respective active enantiomers, I-BET762 and (+)-JQ1. The available data, although more comprehensive for the JQ1 enantiomers, strongly supports the principle that these inactive enantiomers lack significant biochemical and cellular activity against BET proteins. Researchers should choose the negative control that structurally corresponds to the active inhibitor being investigated to ensure the most accurate interpretation of their results. The use of these well-characterized negative controls will continue to be instrumental in advancing our understanding of BET protein function and the therapeutic potential of their inhibitors.
References
A Comparative Guide to Differential Gene Expression Analysis of BET Inhibitors: Spotlight on GSK525762A (I-BET762)
An important clarification regarding the nomenclature: GSK525768A and GSK525762A are often used interchangeably in scientific literature and commercial sources to refer to the same BET inhibitor, also known as I-BET762 or molibresib. Therefore, this guide will focus on the differential gene expression analysis of this single compound, GSK525762A (I-BET762), and its effects as a potent Bromodomain and Extra-Terminal (BET) protein inhibitor.
GSK525762A (I-BET762) is a small molecule that reversibly binds to the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to activate gene expression.[1][2] By competitively inhibiting this interaction, GSK525762A effectively disrupts the expression of key genes involved in cell proliferation, inflammation, and cancer.[3][4]
Mechanism of Action and Impact on Gene Expression
The primary mechanism of GSK525762A involves the displacement of BET proteins from chromatin, leading to the suppression of target gene transcription.[4] This has profound effects on the cellular transcriptome, most notably the downregulation of critical oncogenes. One of the most well-documented targets of BET inhibitors is the MYC oncogene, a master regulator of cell growth and proliferation that is frequently overexpressed in various cancers.[2][5] Inhibition of BET proteins by GSK525762A leads to a significant reduction in MYC expression, which in turn inhibits cancer cell growth and survival.[2][5]
Beyond MYC, GSK525762A modulates the expression of a wide array of genes. In inflammatory settings, it has been shown to suppress the expression of pro-inflammatory cytokines and chemokines induced by stimuli like lipopolysaccharide (LPS).[6] Conversely, it can also upregulate the expression of anti-inflammatory gene products.[3] The specific genes affected by GSK525762A are highly context-dependent, varying with cell type and the underlying pathology.[1]
Signaling Pathway of BET Inhibition
The signaling pathway affected by GSK525762A centers on the regulation of gene transcription. The diagram below illustrates the mechanism of BET protein function and how GSK525762A intervenes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 'BET Inhibitors' Block the Expression of Cancer-Causing Genes | Drug Discovery And Development [labroots.com]
- 6. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]
On-Target Activity of GSK525762A Confirmed with Inactive Enantiomer GSK525768A: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BET inhibitor GSK525762A and its inactive control, GSK525768A, with supporting experimental data and detailed protocols to confirm on-target activity.
GSK525762A, also known as Molibresib or I-BET-762, is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes and inflammatory mediators.[2] GSK525762A exerts its effects by binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and disrupting downstream gene expression.[3][4] To ensure that the observed biological effects of GSK525762A are due to its specific inhibition of BET proteins, it is essential to use a proper negative control. GSK525768A is the inactive (R)-enantiomer of GSK525762A and serves as an ideal negative control as it does not exhibit activity towards BET proteins. This guide details experimental approaches to confirm the on-target activity of GSK525762A by comparing its effects to those of GSK525768A.
Comparative Analysis of GSK525762A and GSK525768A
The on-target activity of GSK525762A can be quantitatively assessed and compared to its inactive enantiomer through various biochemical and cellular assays.
| Parameter | GSK525762A (Active Compound) | GSK525768A (Inactive Control) | Reference |
| Target | BET family proteins (BRD2, BRD3, BRD4) | No significant binding to BET proteins | [1] |
| Binding Affinity (Kd) | 50.5–61.3 nM | Not applicable (inactive) | [3][4] |
| Inhibitory Concentration (IC50) | 32.5–42.5 nM (in a cell-free assay) | Not applicable (inactive) | [3] |
| Apolipoprotein A1 (APOA1) Upregulation | Induces APOA1 expression | No effect on APOA1 expression | [1][5] |
| c-MYC Oncogene Expression | Downregulates c-MYC expression | No effect on c-MYC expression | [6] |
Experimental Protocols
Detailed methodologies for key experiments to confirm the on-target activity of GSK525762A are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay confirms direct target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a human cancer cell line with known BET dependency) to 70-80% confluency. Treat cells with GSK525762A, GSK525768A (as a negative control), and a vehicle control (e.g., DMSO) at desired concentrations for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (e.g., BRD4) at each temperature for each treatment condition by Western blotting. Increased thermal stability of the target protein in the presence of GSK525762A compared to the vehicle and GSK525768A controls indicates direct target engagement.
NanoBRET™ Target Engagement Intracellular Assay
This assay quantifies the apparent affinity of a test compound for a target protein in living cells.
Protocol:
-
Cell Preparation: Transiently transfect cells (e.g., HEK293) with a vector expressing a BET bromodomain (e.g., BRD4) fused to NanoLuc® luciferase.
-
Assay Setup: Seed the transfected cells into a 96-well plate. Add a cell-permeable fluorescent tracer that binds to the BET bromodomain.
-
Compound Treatment: Add serial dilutions of GSK525762A, GSK525768A, and a vehicle control to the wells.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the wells and measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and binding of the compound to the target protein. The potency of GSK525762A can be determined by generating a dose-response curve, while GSK525768A should show no significant effect.
Apolipoprotein A1 (APOA1) Luciferase Reporter Gene Assay
This functional assay measures the downstream transcriptional effects of BET inhibition. BET inhibitors have been shown to upregulate APOA1 expression.[1][5]
Protocol:
-
Cell Line: Utilize a HepG2 cell line stably expressing a luciferase reporter gene under the control of the APOA1 promoter.
-
Cell Seeding and Treatment: Seed the HepG2-APOA1-luciferase reporter cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of GSK525762A, GSK525768A, and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: A dose-dependent increase in luciferase activity in cells treated with GSK525762A, but not with GSK525768A, confirms the on-target functional activity of GSK525762A.
c-MYC Expression Analysis by Western Blot
This assay assesses the effect of BET inhibition on the expression of the c-MYC oncoprotein, a well-known downstream target of BET proteins.[6]
Protocol:
-
Cell Treatment and Lysis: Treat a relevant cancer cell line with GSK525762A, GSK525768A, and a vehicle control for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in c-MYC protein levels in GSK525762A-treated cells compared to the controls confirms its on-target activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway affected by GSK525762A and a typical experimental workflow for confirming its on-target activity.
References
- 1. Search for Natural Compounds That Increase Apolipoprotein A‐I Transcription in HepG2 Cells: Specific Attention for BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ushelf.com [ushelf.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Side-by-Side Showdown: The BET Inhibitor GSK525762A Versus Its Inactive Counterpart
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. GSK525762A (also known as I-BET762 or Molibresib), a potent and selective inhibitor of the BET family, has garnered significant attention for its ability to modulate gene expression by disrupting the interaction between BET proteins and acetylated histones. A cornerstone of rigorous preclinical evaluation is the use of an inactive control to ensure that the observed biological effects are a direct result of on-target activity. For GSK525762A, this crucial role is played by its enantiomer, GSK525768A, a stereoisomer that is structurally identical but lacks the ability to bind to BET bromodomains. This guide provides a comprehensive side-by-side comparison of GSK525762A and its inactive vehicle control, GSK525768A, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Enantiomers
GSK525762A functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, particularly BRD2, BRD3, and BRD4. This action displaces them from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes and pro-inflammatory genes, such as c-Myc. In stark contrast, GSK525768A, due to its different stereochemical orientation, is unable to fit into the BET bromodomain binding pocket and therefore does not inhibit the interaction between BET proteins and acetylated histones. This fundamental difference makes GSK525768A an ideal negative control, as any observed effects can be attributed to the chemical scaffold itself rather than specific BET inhibition.
In Vitro Efficacy: Inhibition of Cytokine Production
A key measure of the anti-inflammatory potential of GSK525762A is its ability to suppress the production of pro-inflammatory cytokines in immune cells. The following table summarizes the inhibitory concentration (IC50) values for GSK525762A on the production of various cytokines by lipopolysaccharide (LPS)-stimulated human primary monocytes, with GSK525768A serving as the negative control.
| Cytokine | GSK525762A IC50 (nM) | GSK525768A IC50 (nM) |
| IL-6 | 200 | >10,000 |
| MCP-1 | 200 | >10,000 |
| TNF-α | 400 | >10,000 |
| IL-1β | 500 | >10,000 |
| IL-12p40 | 800 | >10,000 |
As the data clearly indicates, GSK525762A potently inhibits the production of a range of pro-inflammatory cytokines, while its inactive enantiomer, GSK525768A, shows no significant inhibitory activity at concentrations up to 10,000 nM.
In Vivo Efficacy: Protection from Endotoxic Shock
To assess the in vivo anti-inflammatory activity, a murine model of lipopolysaccharide (LPS)-induced endotoxic shock was utilized. In this model, administration of a lethal dose of LPS leads to a systemic inflammatory response and subsequent mortality. The protective effects of GSK525762A were compared to the vehicle control.
| Treatment Group | Dose (mg/kg, i.p.) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| GSK525762A | 20 | 100 |
The results demonstrate that a single intraperitoneal injection of GSK525762A at 20 mg/kg provided complete protection from LPS-induced lethality, whereas all animals in the vehicle control group succumbed.
Experimental Protocols
In Vitro Cytokine Production Assay
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes were further purified by positive selection using CD14 microbeads.
Stimulation and Treatment: Purified monocytes were seeded in 96-well plates and allowed to adhere. The cells were then pre-treated with increasing concentrations of GSK525762A, GSK525768A, or vehicle (DMSO) for 1 hour. Following pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
Cytokine Measurement: After the incubation period, the cell culture supernatants were collected, and the concentrations of various cytokines (IL-6, MCP-1, TNF-α, IL-1β, and IL-12p40) were measured using a multiplex immunoassay (Luminex).
Data Analysis: IC50 values were calculated from the dose-response curves generated by plotting cytokine concentrations against the logarithm of the inhibitor concentration.
In Vivo Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model
Animals: Male C57BL/6 mice, 8-10 weeks old, were used for the study. The animals were housed in a specific pathogen-free facility and allowed to acclimatize for at least one week before the experiment.
Treatment and Induction of Endotoxemia: Mice were randomly assigned to two groups: vehicle control and GSK525762A treatment. GSK525762A was formulated in a vehicle solution. A single intraperitoneal (i.p.) injection of either the vehicle or GSK525762A (20 mg/kg) was administered. Thirty minutes after the treatment, endotoxic shock was induced by an i.p. injection of a lethal dose of LPS (15 mg/kg).
Monitoring and Endpoint: The survival of the animals was monitored every hour for the first 12 hours and then every 12 hours for up to 72 hours. The primary endpoint of the study was survival.
Visualizing the Molecular and Experimental Landscape
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathway targeted by GSK525762A and the workflow of the in vivo experiment.
Caption: Mechanism of action of GSK525762A in inhibiting BET protein function.
Caption: Workflow for the in vivo LPS-induced endotoxic shock experiment.
Validating the Specificity of a BET Inhibitor: A Comparative Guide Featuring GSK525768A
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) have emerged as critical regulators of gene transcription and are compelling therapeutic targets in oncology and inflammatory diseases. Small molecule inhibitors targeting the bromodomains of these proteins, such as GSK525768A (also known as I-BET762), have shown significant promise. Validating the specificity of these inhibitors is paramount to ensure that their biological effects are on-target and to minimize potential off-target toxicities. This guide provides a comparative analysis of GSK525768A with other well-characterized BET inhibitors, JQ1 and OTX015, supported by experimental data and detailed protocols.
Quantitative Data Summary
The specificity and potency of BET inhibitors are determined by their binding affinity to the individual bromodomains of the BET family proteins and their functional effects in cellular contexts. The following tables summarize the inhibitory activities of GSK525768A, JQ1, and OTX015.
Table 1: Inhibitory Activity against BET Bromodomains
| Compound | BRD2 (BD1) | BRD2 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD4 (BD1) | BRD4 (BD2) | Source(s) |
| GSK525768A (I-BET762) | Kd: 800 nM | Kd: 40 nM | - | - | Kd: >1000 nM | Kd: 59 nM | [1] |
| JQ1 | Kd: ~150 nM | - | IC50: 80 nM | - | IC50: 77 nM, Kd: ~50 nM | IC50: 33 nM, Kd: 90 nM | [2][3] |
| OTX015 | IC50: 110 nM | - | IC50: 112 nM | - | IC50: 92 nM | - | [3][4][5] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity and inhibitory potency, respectively. Lower values indicate higher affinity/potency. Data is compiled from various sources and experimental conditions may differ.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)
| Cell Line | Cancer Type | GSK525768A (I-BET762) | JQ1 | OTX015 | Source(s) |
| MV4;11 | Acute Myeloid Leukemia | - | 72 | - | [6] |
| NMC797 | NUT Midline Carcinoma | - | 69 | - | [6] |
| A549 | Lung Adenocarcinoma | - | <5000 | - | [7] |
| H1975 | Lung Adenocarcinoma | - | <5000 | - | [7] |
| PC-3 | Prostate Cancer | - | 500 | 500 | [8] |
| Du145 | Prostate Cancer | - | 500 | 500 | [8] |
| 22Rv1 | Prostate Cancer | - | 750 | - | [8] |
| LNCaP | Prostate Cancer | - | - | - | [9] |
Note: The anti-proliferative activity is cell-line dependent and reflects the cellular potency of the inhibitors. Direct comparison should be made with caution as experimental conditions may vary between studies.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of BET inhibitor action on MYC transcription.
Caption: Experimental workflow for validating BET inhibitor specificity.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the disruption of the interaction between a tagged BET bromodomain protein and a fluorescently labeled acetylated histone peptide. An inhibitor binding to the bromodomain will decrease the FRET signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
Prepare serial dilutions of GSK525768A in DMSO, followed by a final dilution in assay buffer.
-
Dilute GST-tagged BRD4 protein and biotinylated acetylated histone H4 peptide to the desired concentrations in assay buffer.
-
Prepare a detection mix containing a Terbium (Tb)-labeled anti-GST antibody and a fluorescently labeled streptavidin.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted inhibitor or DMSO vehicle to the wells.
-
Add 5 µL of the diluted GST-BRD4 protein and incubate for 30 minutes at room temperature.
-
Add 5 µL of the biotinylated histone H4 peptide and incubate for 60 minutes at room temperature.
-
Add 5 µL of the detection mix.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. Inhibition of this interaction leads to a decrease in the luminescent signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
Prepare serial dilutions of GSK525768A in DMSO, followed by a final dilution in assay buffer.
-
Dilute GST-tagged BRD4 protein and biotinylated histone H4 peptide to desired concentrations in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted inhibitor or DMSO vehicle to the wells.
-
Add 2.5 µL of the diluted GST-BRD4 protein and incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the biotinylated histone H4 peptide and incubate for 15 minutes at room temperature.
-
Add 2.5 µL of a pre-mixed suspension of Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies the number of viable cells in culture by measuring the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to reduced cell proliferation or increased cell death.[10][11][12][13][14]
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of GSK525768A or other BET inhibitors for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
Conclusion
GSK525768A is a potent BET inhibitor with a distinct selectivity profile, showing a preference for the second bromodomain (BD2) of BRD2 and BRD4.[1] This is in contrast to JQ1, which exhibits a more pan-BET inhibitory profile.[2] The provided experimental protocols for TR-FRET, AlphaScreen, and CellTiter-Glo assays offer robust methods for researchers to independently validate the specificity and cellular efficacy of GSK525768A and other BET inhibitors. The comparative data presented in this guide serves as a valuable resource for selecting the appropriate chemical probe for investigating BET protein function and for the development of novel therapeutics. The consistent application of these standardized assays will facilitate a more accurate and comprehensive understanding of the therapeutic potential and on-target effects of this important class of epigenetic modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD3 and BRD4 BET Bromodomain Proteins Differentially Regulate Skeletal Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain and Extra-Terminal Family Proteins BRD2, BRD3, and BRD4 Contribute to H19-Dependent Transcriptional Regulation of Cell Adhesion Molecules, Modulating Metastatic Dissemination Program in Prostate Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
Unveiling the Epigenetic Frontier: A Comparative Analysis of the BET Inhibitor GSK525762A and Its Inactive Control
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BET bromodomain inhibitor GSK525762A (molibresib, I-BET-762) against its inactive enantiomer, GSK525768A, and other therapeutic alternatives. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
GSK525762A is a potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, thereby playing a pivotal role in transcriptional activation of key oncogenes and pro-inflammatory genes. By competitively binding to the acetyl-lysine binding pockets of BET proteins, GSK525762A disrupts their interaction with chromatin, leading to the downregulation of target genes such as c-MYC. In contrast, GSK525768A is the inactive (R)-enantiomer of GSK525762A and serves as a crucial negative control in experimental settings to ensure that the observed effects are a direct result of BET inhibition.
Preclinical Potency and Selectivity: GSK525762A vs. Control and Competitor
The efficacy of GSK525762A in targeting BET bromodomains has been demonstrated in various preclinical studies. A direct comparison with its inactive control, GSK525768A, highlights the specificity of its action. Furthermore, when compared to other well-known BET inhibitors like JQ1, GSK525762A exhibits a distinct biochemical profile.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| GSK525762A (I-BET-762) | BRD2, BRD3, BRD4 | Cell-free | ~35 | 50.5 - 61.3 | [1] |
| GSK525768A | BET bromodomains | Not Active | - | - | [1][2] |
| JQ1 | BRD4 (BD1) | Cell-free | 77 | 50 | [3] |
| JQ1 | BRD4 (BD2) | Cell-free | 33 | - | [3] |
In Vivo Anti-Inflammatory Activity: GSK525762A Demonstrates Superiority
The seminal work by Nicodeme et al. (2010) in Nature established the potent anti-inflammatory properties of GSK525762A (referred to as I-BET). In a lipopolysaccharide (LPS)-induced endotoxemia mouse model, administration of GSK525762A significantly protected against lethal shock, a protective effect not observed with the inactive control, GSK525768A. This was attributed to the targeted suppression of key inflammatory cytokine production.
| Treatment Group | LPS-induced TNF-α secretion (% of vehicle) | Survival Rate (%) in Endotoxic Shock Model | Reference |
| Vehicle | 100% | 0% | Nicodeme et al., 2010 |
| GSK525762A (I-BET) | Significantly Reduced | Significantly Increased | Nicodeme et al., 2010 |
| GSK525768A (inactive control) | No Significant Reduction | 0% | Nicodeme et al., 2010 |
Clinical Evaluation in Oncology: A Focus on NUT Midline Carcinoma
GSK525762A (molibresib) has been investigated in clinical trials for the treatment of various cancers, most notably NUT midline carcinoma (NMC), a rare and aggressive malignancy driven by BRD4-NUT fusion proteins. The phase 1 clinical trial NCT01587703 provided key insights into its safety and preliminary efficacy.
| Treatment | Indication | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference |
| GSK525762A (Molibresib) | NUT Midline Carcinoma (n=19) | 21% (4 of 19 patients with confirmed or unconfirmed partial response) | Thrombocytopenia (37%), Anemia (8%) | [4][5] |
| Standard Chemotherapy (Platinum-based) | Metastatic NUT Midline Carcinoma | 31% | Varies by regimen | [2] |
| Standard Chemotherapy (Ifosfamide-based) | Metastatic NUT Midline Carcinoma | 75% | Varies by regimen | [2] |
It is important to note that while ifosfamide-based chemotherapy shows a higher ORR in a retrospective analysis, these are not from direct head-to-head trials with molibresib, and patient populations may differ.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of GSK525762A in inhibiting BET protein function.
Caption: General workflow for the evaluation of GSK525762A.
Experimental Protocols
In Vitro Cytokine Release Assay (Adapted from Nicodeme et al., 2010)
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with GSK525762A, GSK525768A (as a negative control), or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Sample Collection: After a defined incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of key inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Cytokine levels in the treatment groups are normalized to the vehicle control group to determine the percentage of inhibition.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., NUT midline carcinoma cell line) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and administered GSK525762A, GSK525768A (as a negative control), or vehicle daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the anti-tumor efficacy of GSK525762A against the control.
Phase 1 Clinical Trial Protocol Outline (NCT01587703)
-
Patient Population: Patients with histologically confirmed NUT midline carcinoma or other select solid tumors who have progressed on standard therapies.
-
Study Design: Open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of GSK525762A.
-
Treatment: GSK525762A is administered orally once daily in continuous 21-day cycles.
-
Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are assessed in the first cycle.
-
Pharmacokinetics: Blood samples are collected at various time points to determine the pharmacokinetic profile of GSK525762A.
-
Efficacy Evaluation: Tumor responses are assessed every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Data Analysis: The safety, pharmacokinetic, and preliminary efficacy data are analyzed to establish a recommended dose for further studies.[5]
References
- 1. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GSK 525768A: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of the research chemical GSK 525768A. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
This compound is an investigational compound and, as such, comprehensive environmental impact and toxicity data are not fully available. Therefore, it is imperative to handle and dispose of this chemical with the assumption that it is potentially hazardous. All disposal procedures must comply with local, state, and federal regulations for chemical waste.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Chemical Name | 4H-[1][2][3]Triazolo[4,3-a][1][3]benzodiazepine-4-acetamide, 6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-, (4R)- |
| Molecular Formula | C22H22ClN5O2 |
| Molecular Weight | 423.90 g/mol |
| Appearance | Solid (powder) |
| Solubility | Soluble in DMSO (Dimethyl Sulfoxide) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in both solid form and as a solution in DMSO.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that appropriate PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Disposal of Solid (Neat) this compound
Unused or waste this compound in its solid, powdered form should be treated as chemical waste.
-
Step 1: Containerization. Place the solid waste into a clearly labeled, sealable container. The container should be compatible with chemical waste.
-
Step 2: Labeling. The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Approximate quantity
-
Date of accumulation
-
-
Step 3: Segregation. Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Step 4: Professional Disposal. Arrange for pickup and disposal by a licensed chemical waste management company. Do not dispose of solid this compound in regular trash.
Disposal of this compound in DMSO Solution
Solutions of this compound in DMSO are common in a laboratory setting. The disposal of these solutions is governed by the hazards associated with both the compound and the solvent.
-
Step 1: Waste Collection. Collect all waste solutions containing this compound and DMSO in a designated, leak-proof, and chemically compatible waste container. This container is typically for "halogenated organic solvent waste" due to the chlorine atom in this compound, but local regulations should be confirmed.
-
Step 2: Labeling. Clearly label the waste container with:
-
"Hazardous Waste"
-
"this compound in DMSO"
-
Approximate concentrations of each component
-
Date of accumulation
-
-
Step 3: Storage. Store the waste container in a well-ventilated area, away from sources of ignition, as DMSO is a combustible liquid.[2][3]
-
Step 4: Professional Disposal. The waste should be disposed of through a licensed hazardous waste disposal service, typically via chemical incineration.[2][3][4]
Decontamination of Empty Containers
Properly decontaminating empty containers that held this compound is crucial to prevent unintended exposure and environmental contamination.
-
Step 1: Triple Rinsing. Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.
-
Step 2: Rinsate Collection. Collect the rinsate as hazardous chemical waste and add it to the appropriate solvent waste stream.
-
Step 3: Container Disposal. After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a guide and is not a substitute for a formal safety review and adherence to institutional and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
References
Personal protective equipment for handling GSK 525768A
This guide provides crucial safety and logistical information for the handling and disposal of GSK 525768A, a research compound. The following procedures are based on general laboratory safety principles for handling chemicals of unknown toxicity, as a specific Safety Data Sheet (SDS) for this compound was not located in the public domain. Researchers should always consult their institution's environmental health and safety (EHS) department for specific guidance.
Compound Information
This compound is the inactive enantiomer of GSK525762A and is used as a negative control in scientific research.[1][2][3] It has no activity towards Bromodomain and Extra-Terminal domain (BET) family proteins.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C22H22ClN5O2 | [3][4] |
| Molecular Weight | 423.90 g/mol | [2][3][4] |
| CAS Number | 1260530-25-3 | [2][3] |
| Solubility | 10 mM in DMSO | [3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years.[1][2] |
Note: Solutions are reported to be unstable and should be prepared fresh.[2]
Hazard Identification and Risk Assessment
Due to the lack of a specific SDS, the potential hazards of this compound have not been fully characterized. Therefore, it should be handled as a potentially hazardous substance. General precautions for handling research chemicals should be strictly followed.
A general risk assessment should be performed before handling this compound. The following diagram outlines a logical workflow for this process.
Caption: Risk assessment workflow for handling chemicals with unknown hazards.
Personal Protective Equipment (PPE)
As a minimum, Level D protection should be considered for handling this compound in a laboratory setting.[5] The selection of PPE is crucial for minimizing exposure.[6][7]
| PPE Level | Equipment | When to Use |
| Level D (Minimum) | - Safety glasses with side shields[5][8] - Lab coat[6] - Nitrile gloves[9] - Closed-toe shoes[8][9] | For handling small quantities in a well-ventilated area. |
| Level C | - Full-face air-purifying respirator[5] - Chemical-resistant gloves (inner and outer)[5] - Chemical-resistant outer boots[5] | When there is a known risk of airborne substances and the criteria for using air-purifying respirators are met.[5] |
| Level B | - Self-contained breathing apparatus (SCBA)[5] - Hooded chemical-resistant clothing[5] - Face shield[5] | When the highest level of respiratory protection is needed with less skin protection required.[5] |
| Level A | - Fully encapsulated chemical-protective suit[5] - Positive pressure SCBA[5] | When the greatest potential for exposure to hazards exists, requiring the highest level of skin, respiratory, and eye protection.[5] |
For handling this compound, the following specific PPE is recommended as a baseline:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[5][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[9] Always check for expiration dates on gloves.[8]
-
Body Protection: A standard laboratory coat.[6]
The following diagram illustrates the decision process for selecting appropriate PPE.
Caption: Decision tree for selecting personal protective equipment.
Operational and Disposal Plans
Handling:
-
Engineering Controls: Use a chemical fume hood for all manipulations that could generate dust or aerosols.
-
Administrative Controls: Develop a standard operating procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the specific temperature requirements for storage: -20°C for the powder and -80°C for solutions.[1][2]
Spill Management:
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Use appropriate PPE, including respiratory protection, to clean the spill.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For solid spills, carefully scoop the material into a container, avoiding dust generation.
Disposal:
-
All waste, including contaminated PPE and disposable labware, should be considered hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of down the drain or in the regular trash.
-
While GSK provides information on sharps disposal for their commercial products, these procedures are not intended for research laboratory waste.[10][11][12][13]
First Aid Measures
Given the lack of specific toxicological data, the following general first aid measures are recommended in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. This compound | 1260530-25-3 | KAC53025 | Biosynth [biosynth.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. wm.edu [wm.edu]
- 10. fr.softlaunch.gsk.com [fr.softlaunch.gsk.com]
- 11. us.gsk.com [us.gsk.com]
- 12. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
- 13. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
